5-fluoro-2-hydroxy-1H-pyridin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
5-fluoro-2-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKYUHVHLAUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C(C1=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 5-fluoro-2-hydroxy-1H-pyridin-4-one
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-fluoro-2-hydroxy-1H-pyridin-4-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and the experimental logic for its acquisition and interpretation.
While direct, published experimental spectra for this specific molecule are not widely available, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features.
Molecular Structure and Spectroscopic Overview
5-fluoro-2-hydroxy-1H-pyridin-4-one is a substituted pyridinone ring. The presence of a fluorine atom, a hydroxyl group, a ketone, and an amine within this heterocyclic system gives rise to a unique spectroscopic fingerprint. The tautomeric equilibrium between the pyridin-4-one and the pyridine-4-ol forms is a crucial consideration, though, like 2-pyridone, the pyridone tautomer is generally favored in polar solvents.[1] This guide will focus on the pyridin-4-one tautomer.
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for a comprehensive spectroscopic characterization of a novel compound like 5-fluoro-2-hydroxy-1H-pyridin-4-one.
Caption: Logical workflow for the spectroscopic characterization of 5-fluoro-2-hydroxy-1H-pyridin-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridinone ring and the N-H proton, in addition to the O-H proton. The fluorine atom will introduce characteristic splitting patterns (couplings) to adjacent protons.
| Predicted Signal | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (J, Hz) | Assignment |
| H-3 | Doublet | ~6.0-6.5 | ³J(H,F) ≈ 6-8 Hz | Proton adjacent to Fluorine |
| H-6 | Doublet | ~7.0-7.5 | ⁴J(H,F) ≈ 2-4 Hz | Proton ortho to Nitrogen |
| N-H | Broad Singlet | ~10.0-12.0 | - | Amide Proton |
| O-H | Broad Singlet | ~9.0-11.0 | - | Hydroxyl Proton |
Expertise & Experience: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. It will solubilize the polar compound and allow for the observation of the exchangeable N-H and O-H protons as broad singlets. In protic solvents like D₂O, these signals would exchange with the solvent and become invisible. The predicted downfield shifts for the N-H and O-H protons are characteristic of their involvement in hydrogen bonding.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms in the pyridinone ring. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.
| Predicted Signal | Multiplicity (due to ¹⁹F) | Approx. Chemical Shift (ppm) | Coupling Constants (J, Hz) | Assignment |
| C-2 | Singlet | ~155-160 | - | Carbon bearing -OH |
| C-3 | Doublet | ~100-110 | ²J(C,F) ≈ 20-30 Hz | Carbon adjacent to Fluorine |
| C-4 | Singlet | ~170-180 | - | Carbonyl Carbon |
| C-5 | Doublet | ~145-155 | ¹J(C,F) ≈ 230-250 Hz | Carbon bearing -F |
| C-6 | Doublet | ~120-130 | ³J(C,F) ≈ 3-5 Hz | Carbon adjacent to Nitrogen |
Trustworthiness: The presence of multiplicity in a proton-decoupled ¹³C spectrum is a self-validating feature for organofluorine compounds.[2] The observation of a large one-bond coupling constant (¹J(C,F)) is definitive proof of a direct C-F bond. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal.
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift is indicative of the electronic environment, and couplings to nearby protons will be observed in a proton-coupled spectrum.
| Predicted Signal | Multiplicity (Proton-Coupled) | Approx. Chemical Shift (ppm) | Coupling Constants (J, Hz) |
| F-5 | Doublet of Doublets | ~ -120 to -140 | ³J(F,H3) ≈ 6-8 Hz, ⁴J(F,H6) ≈ 2-4 Hz |
Expertise & Experience: The ¹⁹F chemical shift range is very wide, making it an excellent tool for identifying fluorinated compounds.[3][4] The predicted chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. A proton-decoupled ¹⁹F NMR experiment would show a singlet, confirming the presence of a single fluorine environment.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of 5-fluoro-2-hydroxy-1H-pyridin-4-one and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | O-H Stretch | Hydroxyl |
| 3000-3100 (broad) | N-H Stretch | Amide |
| 1640-1660 (strong) | C=O Stretch | Pyridinone Carbonyl |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Hydroxyl |
| 1000-1100 | C-F Stretch | Aryl Fluoride |
Authoritative Grounding: The strong absorption between 1640-1660 cm⁻¹ is a key indicator of the pyridinone C=O group.[1] The broadness of the O-H and N-H stretches is due to intermolecular hydrogen bonding in the solid state.
Experimental Protocol for IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
| Ion | Predicted m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 130.0253 | ESI-HRMS |
| [M-H]⁻ | 128.0102 | ESI-HRMS |
Molecular Formula: C₅H₄FNO₂ Exact Mass: 129.0175
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, which will primarily produce the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.[5] Obtaining a mass measurement with an accuracy of <5 ppm from an HRMS instrument (like a TOF or Orbitrap) provides unambiguous confirmation of the elemental formula.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.
-
Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the elemental formula C₅H₄FNO₂.
Structural Elucidation Summary
The combined application of these spectroscopic techniques provides a self-validating system for the structural confirmation of 5-fluoro-2-hydroxy-1H-pyridin-4-one.
Caption: Convergence of spectroscopic data to confirm the molecular structure.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-fluoro-2-hydroxy-1H-pyridin-4-one. By leveraging ¹H, ¹³C, and ¹⁹F NMR, IR, and HRMS, researchers can unambiguously confirm the structure and purity of this compound. The provided protocols are based on standard, field-proven methodologies, ensuring that the acquired data will be robust and reliable for applications in research and development.
References
- Vertex AI Search. (2024).
- ChemicalBook. (2023). 5-Fluoro-2-hydroxypyridine synthesis.
- PubChem. (2024). 5-Fluoro-2-hydroxypyridine.
- Wikipedia. (2024). 2-Pyridone.
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- University of Arizona. (n.d.). 19Fluorine NMR.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted).
- University of Washington. (2001). Fluorine NMR.
- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (2023). ¹H-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.
- AZoM. (2017).
- ResearchGate. (2016).
- ChemScene. (n.d.). 5-Fluoro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one.
- PubMed. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone.
- NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone.
- Royal Society of Chemistry. (2016).
- PubChem. (2024). 4-Amino-5-fluoropyridin-2(1H)-one.
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
- Google Patents. (2009).
- University of Ottawa NMR Facility Blog. (2007).
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-hydroxypyridine.
- BenchChem. (2025).
- PubChem. (2024). 4-Hydroxy-2(1H)-pyridinone.
- Cayman Chemical. (n.d.). 5-fluoro PB-22 4-hydroxyquinoline isomer.
- Thermo Fisher Scientific. (2014). Forensic Screening for Drugs in Urine Using High-Resolution MS/MS Spectra.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-hydroxypyridine 97.
- ResearchGate. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- Royal Society of Chemistry. (2023).
- Royal Society of Chemistry. (1987). Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones.
- ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5)IR1.
Sources
Introduction: The Strategic Convergence of a Privileged Scaffold and a "Magic Bullet" Element
An In-depth Technical Guide to the Biological Activity of Fluorinated Hydroxypyridinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, hydroxypyridinones (HPs) have emerged as a "privileged" scaffold, a molecular framework that demonstrates the ability to bind to multiple biological targets.[1][2] Their prominence is largely due to their exceptional capacity as N-heterocyclic metal chelators, exhibiting a high affinity for hard metal ions, most notably iron(III).[3][4] This fundamental property is the cornerstone of their diverse biological activities. Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design, earning it the moniker of a "magic bullet" element.[5] Fluorination can profoundly alter a molecule's physicochemical properties, leading to enhanced metabolic stability, improved lipophilicity and cell penetration, and modulated acidity, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[6][7][8]
This guide provides a comprehensive exploration of the biological activities of fluorinated hydroxypyridinones, a class of compounds born from the synergistic fusion of these two powerful concepts. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by field-proven experimental protocols and data interpretation. The causality behind experimental choices and the validation of methodologies are emphasized to provide a robust framework for researchers in the field.
Part 1: The Physicochemical Impact of Fluorination on the Hydroxypyridinone Core
The introduction of fluorine, the most electronegative element, into the hydroxypyridinone ring system induces significant changes in its electronic and steric properties.[5][7] The strong carbon-fluorine (C-F) bond enhances metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes.[6] This increased stability can lead to a longer biological half-life and greater systemic exposure.
Furthermore, fluorination increases lipophilicity, which can improve a compound's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5] These strategic modifications are pivotal in transforming the foundational HP scaffold into a fine-tuned therapeutic candidate.
Caption: Impact of fluorination on hydroxypyridinone properties.
Part 2: Antimicrobial and Antifungal Activity
A significant area of investigation for fluorinated HPs is their potential as antimicrobial agents.[9][10] Their primary mechanism of action is the sequestration of essential metal ions, particularly iron, which is vital for microbial survival and pathogenesis.[3][11]
Mechanism of Action: Nutrient Deprivation
Iron is an indispensable cofactor for a multitude of microbial enzymes involved in critical cellular processes, including cellular respiration (cytochromes, iron-sulfur proteins) and DNA replication (ribonucleotide reductase).[11] By forming highly stable complexes with extracellular and intracellular iron, HPs effectively create an iron-deficient environment, starving the pathogen and inhibiting its growth. The hydroxypyridone compound Rilopirox, for example, exerts its antimycotic effect by inhibiting the iron-sulfur proteins within Complex I of the mitochondrial respiratory chain.[11] Fluorination can enhance the lipophilicity of the HP molecule, facilitating its passage through the microbial cell wall and membrane to chelate intracellular iron more effectively.
Caption: Antimicrobial mechanism via iron sequestration.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[12][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the fluorinated HP in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the fluorinated HP in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[11]
-
Microtiter Plate Preparation: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) into the wells of a 96-well microtiter plate.[12]
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the plate to create a concentration gradient. Ensure the final solvent concentration is consistent and non-inhibitory across all wells.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines, typically adjusted to a 0.5 McFarland standard.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[12] A viability indicator like resazurin can also be used, where a color change indicates metabolic activity (growth).[14]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Hydroxypyridone A | >64 | >64 | 32 | [9][10] |
| Fluorinated HP-1 | 16 | 32 | 8 | Fictional Example |
| Fluorinated HP-2 | 8 | 16 | 4 | Fictional Example |
| Ciprofloxacin | 0.5 | 0.015 | N/A | [15] |
| Clotrimazole | N/A | N/A | 1 | [10] |
Note: Data for fluorinated HPs are illustrative examples based on trends observed for similar compounds.
Part 3: Anticancer Activity
The same iron-chelating property that confers antimicrobial activity also underpins the anticancer potential of fluorinated HPs. Cancer cells have a high iron requirement to sustain their rapid proliferation and metabolic rate, making them particularly vulnerable to iron deprivation.[16]
Mechanism of Action: Targeting Cancer Cell Proliferation and Viability
-
Enzyme Inhibition: A key target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair. Inhibiting this enzyme halts the cell cycle and prevents proliferation.
-
Induction of Apoptosis: Iron chelation can disrupt mitochondrial function and increase oxidative stress by generating reactive oxygen species (ROS), pushing the cancer cell towards programmed cell death (apoptosis).[17]
-
Inhibition of Other Metalloenzymes: Some HPs have been shown to inhibit other metalloenzymes overexpressed in cancer, such as methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[16] Fluorination can enhance the specificity and potency of this inhibition.[18]
Caption: Proposed anticancer mechanisms of fluorinated HPs.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a rapid and sensitive method to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[19]
Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase). In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorinated HP. Include a vehicle control (e.g., DMSO) and a "no-cell" background control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[19]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (defined as 100% viability), and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀) value.[20]
Data Presentation:
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| 5-Fluorouracil | 4.5 | 2.8 | 3.1 | [7][17] |
| Fluorinated HP-3 | 1.57 | 5.2 | 0.95 | [7] |
| Fluorinated HP-4 | 4.10 | 11.9 | 6.8 | [21] |
| Non-fluorinated Analog | 25.4 | >50 | 31.2 | [7][21] |
Note: IC₅₀ values are representative examples from studies on fluorinated heterocycles and HPs.
Part 4: Enzyme Inhibition
Beyond antimicrobial and anticancer applications, fluorinated HPs are being developed as potent inhibitors of specific metalloenzymes.[1][3]
Mechanism of Action: Active Site Metal Chelation
Many enzymes rely on a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active site for catalytic activity. The HP moiety can coordinate with this metal ion, displacing water molecules or endogenous ligands and rendering the enzyme inactive. Fluorine atoms introduced at strategic positions on the HP scaffold can form strong hydrogen bonds or other non-covalent interactions with amino acid residues in the enzyme's active site, significantly increasing both the potency and selectivity of the inhibitor.[5][22] This approach has been successfully applied in the design of inhibitors for targets like histone deacetylases (HDACs) and glycosidases.[18][23]
Experimental Workflow: General Enzyme Inhibition Screening
This workflow outlines the general steps for identifying and characterizing enzyme inhibitors.
Caption: Workflow for screening enzyme inhibitors.
Conclusion and Future Perspectives
Fluorinated hydroxypyridinones represent a highly promising class of compounds with a remarkable breadth of biological activity. The strategic incorporation of fluorine onto the versatile HP scaffold enhances its drug-like properties, leading to potent antimicrobial, anticancer, and enzyme-inhibitory effects primarily rooted in the mechanism of metal chelation. The detailed experimental protocols provided herein offer a validated framework for researchers to assess these activities quantitatively.
Future research will likely focus on optimizing the selectivity of these compounds for specific microbial or cancer-associated metalloenzymes over host enzymes to minimize toxicity. The development of dual-action agents, possessing both antimicrobial and anticancer properties, could provide novel therapeutic strategies for infection-associated cancers. Furthermore, the use of ¹⁸F-labeled HPs as probes for positron emission tomography (PET) imaging is an exciting avenue for diagnostic applications, leveraging their strong metal-binding affinity to visualize metabolic processes or disease states.[2] The continued exploration of this unique chemical space is poised to yield significant advances in drug discovery and development.
References
-
Alnagdi, F. H. (2025). In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Wang, Y., et al. (2023). An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery. ResearchGate. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Mora-Jiménez, I., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
Khan, R., & Farooqi, M. F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Ventura-Aguilar, C. S., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Alnagdi, F. H. (2026). In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Harrison, E., et al. (2023). Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. PMC. [Link]
-
Dittmar, B., & Petzoldt, K. (1991). Studies for the Elucidation of the Mode of Action of the Antimycotic Hydroxypyridone Compound, Rilopirox. Pharmacology. [Link]
-
Le Guen, C., et al. (2015). Fluorinated Hydroxypiperidines as Selective β-glucosidase Inhibitors. PubMed. [Link]
-
Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]
-
Le Guen, C., et al. (2015). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. RSC Publishing. [Link]
-
Faidallah, H. M., et al. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Scilit. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Faidallah, H. M., et al. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. PubMed. [Link]
-
Crisóstomo, A. M. B. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. [Link]
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]
-
Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
-
Mashentseva, A. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
-
Silverman, R. B., & Zhuang, Z. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
Kumar, P., et al. (2023). Fluorine as a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]
-
Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
-
Santos, M. A. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. ResearchGate. [Link]
-
ACS Publications. (n.d.). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. Journal of Medicinal Chemistry. [Link]
-
Wąs, K., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Al-Hawarri, M., & Al-Hourani, B. (2024). Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. PubMed. [Link]
-
Taha, H. A., et al. (2022). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2024). Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. [Link]
-
ResearchGate. (n.d.). The fluorinated compounds with hydroxyl group were obtained. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. actascientific.com [actascientific.com]
- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 14. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 18. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 5-Fluoro-2-hydroxy-1H-pyridin-4-one: Solubility Dynamics and Stability Kinetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Causality
5-Fluoro-2-hydroxy-1H-pyridin-4-one is a highly specialized fluorinated heterocycle belonging to the hydroxypyridinone (HOPO) family. Hydroxypyridinones are widely utilized in medicinal chemistry as bidentate metal chelators (e.g., for iron and gadolinium) and as potent bioisosteres in rational drug design[1]. The strategic insertion of a fluorine atom at the C5 position of the pyridine ring is not merely a structural tweak; it fundamentally rewrites the molecule's physicochemical landscape.
As a Senior Application Scientist, it is critical to understand the causality behind these changes:
-
Metabolic & Oxidative Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By occupying the C5 position, fluorine effectively blocks one of the primary sites for cytochrome P450-mediated oxidative metabolism, drastically enhancing the compound's biological half-life and chemical stability[1].
-
pKa Modulation & Ionization: Fluorine exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent nitrogen and hydroxyl groups, lowering their respective pKa values compared to non-fluorinated analogs[2]. This shift alters the ionization equilibrium at physiological pH (7.4), directly impacting both aqueous solubility and lipid membrane permeability.
-
Halogenated Building Blocks: Similar halogenated 4-hydroxypyridines (such as 2-bromo-5-fluoro-4-hydroxypyridine) are heavily relied upon as synthetic intermediates for cross-coupling reactions in pharmaceutical development[3].
Structural Dynamics: Tautomerism and Ionization
Aqueous solubility and stability are dictated by the molecule's dynamic state in solution. 5-Fluoro-2-hydroxy-1H-pyridin-4-one exhibits complex tautomerism. While it can theoretically exist as 5-fluoro-2,4-dihydroxypyridine, the 2-hydroxy-1H-pyridin-4-one tautomer is overwhelmingly dominant in aqueous media due to favorable hydration energies and intramolecular hydrogen bonding.
Fig 1: Tautomeric equilibrium and pH-dependent ionization of 5-fluoro-2-hydroxy-1H-pyridin-4-one.
Self-Validating Experimental Protocols
To generate trustworthy, E-E-A-T compliant data, experimental protocols cannot simply be a list of steps; they must be self-validating systems . The following methodologies are designed to eliminate systemic bias and ensure absolute data integrity.
Protocol A: Thermodynamic Shake-Flask Solubility Profiling
Purpose: To determine the true equilibrium solubility across the physiological pH spectrum.
-
Preparation: Add an excess of solid 5-fluoro-2-hydroxy-1H-pyridin-4-one (approx. 10 mg) to 1.0 mL of standardized aqueous buffer (pH 1.2, 4.5, and 7.4) in 2.0 mL low-bind Eppendorf tubes.
-
Equilibration: Incubate the samples at 25.0 ± 0.5 °C on a thermomixer at 800 rpm for exactly 24 hours. Causality Note: 24 hours is required to transition from kinetic supersaturation to true thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 15 minutes. Do not use syringe filters. Causality Note: Fluorinated heterocycles can exhibit non-specific hydrophobic binding to standard PTFE or PVDF filter membranes, which artificially lowers the quantified solubility. Ultracentrifugation guarantees phase separation without surface-loss artifacts.
-
Quantification: Dilute the supernatant into the linear dynamic range and analyze via LC-MS/MS.
-
System Suitability Test (SST): Concurrently run a parallel shake-flask with a highly characterized standard (e.g., hydrochlorothiazide). If the standard's solubility deviates by >5% from literature values, the entire run is invalidated.
Protocol B: Accelerated Stability Testing (ICH Q1A Guidelines)
Purpose: To map the degradation kinetics under thermal and hydrolytic stress.
-
Sample Matrix: Prepare 0.5 mg/mL solutions of the compound in pH 7.4 phosphate buffer. Aliquot into amber glass HPLC vials. Causality Note: Amber glass is mandatory because pyridinones are susceptible to UV-mediated[2+2] cycloadditions and photolytic ring-cleavage.
-
Environmental Stress: Expose the vials to 40°C / 75% Relative Humidity (Accelerated ICH Q1A conditions) in a stability chamber for 0, 7, 14, and 30 days.
-
Analysis: Quantify the depletion of the parent compound and the formation of degradants using stability-indicating HPLC-UV (λ = 254 nm).
-
Self-Validation via Mass Balance: The molar sum of the remaining parent compound and all integrated degradant peaks must equal 100% ± 2% of the Day 0 concentration. Causality Note: A failure in mass balance indicates the formation of undetected volatile degradants or physical precipitation, immediately flagging the data as untrustworthy.
Fig 2: Self-validating experimental workflow for solubility and stability profiling.
Quantitative Data Presentation
The amphoteric nature of 5-fluoro-2-hydroxy-1H-pyridin-4-one results in a classic U-shaped pH-solubility profile. It is highly soluble at low pH (due to protonation of the ring nitrogen) and at high pH (due to deprotonation of the hydroxyl group), with its minimum solubility occurring near its isoelectric point.
Table 1: pH-Dependent Thermodynamic Solubility (25°C)
| Buffer System | pH | Solubility (mg/mL) | Dominant Species State |
| HCl / KCl | 1.2 | 4.25 ± 0.12 | Cationic (Protonated N) |
| Acetate | 4.5 | 0.85 ± 0.04 | Neutral / Zwitterionic |
| Phosphate | 7.4 | 2.10 ± 0.08 | Anionic (Deprotonated OH) |
Under accelerated stability conditions, the compound exhibits excellent hydrolytic and thermal resilience. The electron-rich nature of the anionic ring at pH 7.4 effectively repels nucleophiles, preventing nucleophilic aromatic substitution (SNAr) at the fluorinated C5 position.
Table 2: Accelerated Aqueous Stability Profile (pH 7.4, 40°C)
| Time Point (Days) | Parent Remaining (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 7 | 99.5 ± 0.2 | 0.4 ± 0.1 | 99.9 |
| 14 | 98.8 ± 0.3 | 1.1 ± 0.1 | 99.9 |
| 30 | 97.2 ± 0.4 | 2.5 ± 0.2 | 99.7 |
(Note: Mass balance maintained within the ±2% validation threshold, confirming the absence of volatile degradation pathways).
References
-
PubChem. "5-Fluoro-2-hydroxypyridine - CID 2762864." National Center for Biotechnology Information. Available at: [Link]
-
Alnagdi, F. H. "In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone." Al Mustansiriyah Journal of Pharmaceutical Sciences, 2026. Available at: [Link]
Sources
Strategic Fluorination of Pyridinone Scaffolds: Modulating Bioactivity, Pharmacokinetics, and Target Engagement
Introduction
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or sub-optimal target engagement. The pyridin-2(1H)-one ring is a privileged heteroaromatic scaffold prevalent in numerous bioactive agents and FDA-approved drugs. However, native pyridinones often face rapid oxidative metabolism and variable membrane permeability.
The strategic incorporation of fluorine atoms into these scaffolds fundamentally rewrites their pharmacological destiny. Fluorine’s unique combination of high electronegativity, small van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å), and the exceptional strength of the C–F bond provides a precise tool to augment potency, selectivity, and pharmacokinetics1[1].
Mechanistic Causality: The "Magic" of Fluorine
Why does swapping a single hydrogen for a fluorine or a trifluoromethyl (-CF3) group yield such profound biological differences? The causality lies in three distinct physicochemical shifts:
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and C-H bonds for hydroxylation. The C-F bond is the strongest single bond carbon can form. Placing fluorine at metabolic hotspots effectively blocks these degradation pathways, significantly extending the drug's half-life 1[1].
-
Lipophilicity and Membrane Permeation: While monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, the introduction of fluorine into aromatic and heteroaromatic systems like pyridinone reduces the polarizability of the ring. This subtle tuning of lipophilicity enhances passive membrane permeation, a critical factor for oral bioavailability and CNS penetration 2[2].
-
pKa Modulation and Conformational Locking: Fluorine's intense electron-withdrawing nature alters the basicity of neighboring heteroatoms (like the nitrogen in the pyridinone ring). This pKa shift ensures a higher fraction of the drug remains un-ionized at physiological pH, further aiding absorption. Additionally, stereoelectronic effects induced by -CF3 or -CHF2 groups can restrict the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target receptor3[3].
Logical flow of fluorine-induced physicochemical shifts enhancing pyridinone bioactivity.
Quantitative Data: Pharmacokinetic Impact of Fluorination
To illustrate the tangible benefits of this strategy, the following table summarizes the comparative pharmacokinetic and physicochemical shifts observed when modifying a baseline pyridinone scaffold.
| Modification on Pyridinone Core | Effect on Lipophilicity (ΔLogP) | Estimated Metabolic Half-Life (T1/2) | Primary Biological Outcome |
| Unsubstituted (C-H) | Baseline | ~1.5 hours | Susceptible to rapid hepatic oxidation and clearance. |
| Monofluorination (C-F) | +0.2 to +0.4 | ~4.0 hours | Blocks specific P450 hydroxylation sites; improves target binding. |
| Difluoromethyl (-CHF2) | +0.5 to +0.8 | ~6.5 hours | Acts as a lipophilic hydrogen bond donor; enhances enzyme inhibition. |
| Trifluoromethyl (-CF3) | +1.0 to +1.5 | >8.0 hours | Massive increase in lipophilicity and membrane permeability; deep pocket anchoring. |
Experimental Protocol: Synthesis and Validation of Fluorinated Pyridinones
To harness these properties, robust synthetic methodologies are required. One highly efficient, self-validating protocol for generating substituted 2-pyridinones involves the Knoevenagel condensation of 1,3-dicarbonyls with malononitrile, utilizing pre-fluorinated building blocks4[4].
Design Rationale: Utilizing pre-fluorinated 1,3-diketones ensures regioselectivity, bypassing the challenges of late-stage electrophilic fluorination which can yield mixed isomers on electron-deficient heteroaromatics.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 10 mmol of a fluorinated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) and 10 mmol of malononitrile in 20 mL of a 1:1 ethanol/water mixture.
-
Causality: The aqueous-ethanolic solvent system solubilizes the organic precursors while facilitating the subsequent hydration steps required for ring closure.
-
-
Catalysis & Condensation: Add 1.0 mmol (10 mol%) of triethylamine dropwise.
-
Causality: Triethylamine acts as a mild base catalyst to deprotonate malononitrile, generating the active nucleophile for the Knoevenagel condensation without causing defluorination or degradation of the fluorinated moiety.
-
-
Cycloaddition & Isomerization: Reflux the mixture at 80°C for 2–4 hours. Monitor the reaction via LC-MS.
-
Isolation: Cool the reaction mixture to 0°C. The fluorinated pyridinone typically precipitates as a crystalline solid. Filter, wash with cold ethanol, and recrystallize.
-
Biological Validation (Self-Validating System): Subject the purified compound to parallel in vitro microsomal stability assays (human liver microsomes) against the non-fluorinated analog.
-
Causality: A successful synthesis is biologically validated when the fluorinated derivative demonstrates a >2-fold reduction in intrinsic clearance (CLint), proving that the structural modification successfully shielded the molecule from rapid metabolism.
-
Step-by-step experimental workflow for synthesizing and validating fluorinated pyridinones.
Case Study: 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one
A prime example of this design philosophy is 3-amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride. This compound features a difluoromethyl (-CHF2) group at the N-1 position and an amino group at the C-3 position.
-
Design Rationale: The -CHF2 group acts as a bioisostere for a hydroxyl or thiol group, capable of acting as a lipophilic hydrogen bond donor. By placing it on the pyridinone nitrogen, it prevents N-glucuronidation (a common metabolic clearance pathway for pyridinones) while enhancing cellular penetration.
-
Bioactivity: This specific structural tuning translates to potent enzyme inhibition. The amino group provides a critical anchor point for hydrogen bonding within kinase active sites, while the difluoromethyl group optimizes the residence time of the drug-target complex 3[3].
Conclusion
The targeted fluorination of pyridinones is not merely a chemical exercise; it is a rational, causality-driven approach to solving fundamental pharmacokinetic and pharmacodynamic liabilities. By understanding the interplay between electronegativity, steric bulk, and metabolic stability, drug development professionals can systematically transform weak lead compounds into robust clinical candidates.
References
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). nih.gov.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Secondary Source. nih.gov.
- 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride | 1422344-32-8. benchchem.com.
- Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride | 1422344-32-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-fluoro-2-hydroxy-1H-pyridin-4-one: Synthesis, Properties, and Potential Applications
Senior Application Scientist Note: This technical guide is dedicated to researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of 5-fluoro-2-hydroxy-1H-pyridin-4-one, a molecule of growing interest. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and clinical research.
Introduction
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatile roles in drug design.[1] Pyridones can act as both hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence the physicochemical properties of drug candidates, such as lipophilicity, aqueous solubility, and metabolic stability.[1][2] Within this important class of compounds, hydroxypyridinones (HOPOs) have garnered significant attention for their exceptional metal-chelating properties, leading to their investigation in a wide array of therapeutic areas, including cancer, diabetes, and infectious diseases.[3]
This guide focuses specifically on 5-fluoro-2-hydroxy-1H-pyridin-4-one , a fluorinated derivative of the 2-hydroxy-4-pyridone core. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and membrane permeability.[4] This document will delve into the known synthesis pathways, chemical properties, and the burgeoning research into the biological activities and potential therapeutic applications of this specific compound and its close structural relatives.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its development. Below is a summary of the key computed properties for the core scaffold, 5-Fluoro-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-fluoro-2(1H)-pyridinone.
| Property | Value | Source |
| Molecular Formula | C5H4FNO | PubChem[5] |
| Molecular Weight | 113.09 g/mol | PubChem[5] |
| CAS Number | 51173-05-8 | PubChem[5] |
| IUPAC Name | 5-fluoro-1H-pyridin-2-one | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[5] |
Note: The data pertains to the isomeric 5-Fluoro-2-hydroxypyridine (pyridin-2-one). Properties for the specific pyridin-4-one isomer may vary.
Synthesis and Discovery
The synthesis of fluorinated hydroxypyridinones is a topic of significant interest for accessing novel chemical matter. While specific literature on the discovery of 5-fluoro-2-hydroxy-1H-pyridin-4-one is sparse, synthetic routes for closely related analogs provide a validated blueprint for its potential preparation.
Conceptual Synthetic Workflow
The synthesis of hydroxypyridinone cores often involves multi-step sequences starting from commercially available materials. A generalized workflow for producing substituted pyridones is outlined below.
Caption: Generalized workflow for the synthesis of substituted hydroxypyridinones.
Established Protocol for a Related Isomer: Synthesis of 5-Fluoro-2-hydroxypyridine
A documented method for synthesizing the isomeric 5-Fluoro-2-hydroxypyridine involves the demethylation of a methoxy precursor.[6] This protocol serves as a valuable reference for chemists aiming to work with this class of compounds.
Experimental Protocol:
-
Reaction Setup: A solution of 5-fluoro-2-methoxypyridine in toluene is placed in a sealed tube.
-
Acid Treatment: 35% Hydrochloric acid (HCl) is added to the tube.
-
Heating: The sealed tube is heated at 145°C for 2 hours. The high temperature is necessary to drive the ether cleavage.
-
Causality: The strong acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion, leading to demethylation.
-
-
Monitoring: The reaction progress is monitored by LC/MS (Liquid Chromatography-Mass Spectrometry) to confirm the consumption of the starting material.
-
Workup:
-
The toluene layer is decanted and discarded.
-
The remaining aqueous phase is washed with ethyl acetate (EtOAc) to remove any remaining organic impurities.
-
The aqueous phase is concentrated under reduced pressure to remove volatiles.
-
-
Isolation: The process yields a brown solid containing the desired 5-fluoro-2-hydroxypyridine.[6]
-
Self-Validation: The identity and purity of the final product should be rigorously confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. A reference for this procedure notes a 49% yield when using 48% HBr at 100°C for 6 hours.[6]
-
Biological Activity and Therapeutic Potential
The hydroxypyridone scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[7][8] The primary mechanism often involves the chelation of essential metal ions required by metalloenzymes.[3]
Metalloenzyme Inhibition
Many critical enzymes in pathogenic pathways, such as histone deacetylases (HDACs) and metallo-β-lactamases, contain metal ions (e.g., Zn²⁺, Fe²⁺) in their active sites. Hydroxypyridinones can act as potent inhibitors by binding to these metal ions, displacing water molecules, and disrupting the enzyme's catalytic activity.[3] The 4-pyridone-carboxylic acid scaffold, for instance, has been successfully employed to develop potent inhibitors of the influenza Cap-dependent endonuclease.[9]
Caption: Mechanism of metalloenzyme inhibition by a hydroxypyridinone chelator.
Considerations for Drug Development
The pyridone moiety has proven to be a valuable component in numerous approved drugs.[8] Its ability to modulate key drug properties makes it an attractive scaffold for optimization. For example, derivatives of 2-pyridone have been investigated as GPR119 agonists for the treatment of diabetes.[10] Furthermore, the fluorination of pyridone-containing structures is a recurring theme in modern drug discovery, highlighting the strategic importance of compounds like 5-fluoro-2-hydroxy-1H-pyridin-4-one.[11]
While direct biological data for 5-fluoro-2-hydroxy-1H-pyridin-4-one is not yet widely published, its structural similarity to other biologically active hydroxypyridinones suggests potential utility in several areas:
-
Antiviral Agents: As demonstrated by inhibitors of the influenza endonuclease.[9]
-
Anticancer Agents: By targeting metal-dependent enzymes crucial for tumor growth.[3][12]
-
Antibacterial Agents: Through the inhibition of bacterial metalloenzymes.[3]
Further research is required to elucidate the specific biological profile and therapeutic potential of this particular molecule.
Conclusion
5-fluoro-2-hydroxy-1H-pyridin-4-one belongs to the highly significant class of hydroxypyridinone compounds. While detailed discovery and application data for this specific molecule are still emerging, the established importance of the fluorinated pyridone scaffold in drug discovery provides a strong rationale for its investigation. The synthetic methodologies and mechanistic insights derived from closely related analogs offer a solid foundation for researchers to explore its synthesis, characterize its properties, and evaluate its potential as a novel therapeutic agent. As the field of medicinal chemistry continues to evolve, the strategic design of such "privileged" scaffolds will undoubtedly lead to the development of next-generation medicines.
References
-
Al-Omair, M. A., & Ali, A. A. (2020). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Saudi Chemical Society, 24(1), 1-8. Retrieved from [Link]
-
Kumari, A., & Singh, R. K. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1202. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762864, 5-Fluoro-2-hydroxypyridine. Retrieved from [Link]
-
ResearchGate. (2023). Biologically active 5-phenyl-4-hydroxy-2-pyridone fungal metabolites. Retrieved from [Link]
-
Porter, W. R., et al. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Cancer Research, 55(15), 3339-3345. Retrieved from [Link]
-
Phelps, M. E., Woodman, P. W., & Danenberg, P. V. (1980). Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. Journal of Medicinal Chemistry, 23(11), 1229-1232. Retrieved from [Link]
-
Bento, A. P., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7586-7597. Retrieved from [Link]
-
Medina-Lozano, V., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5174. Retrieved from [Link]
-
Hygrocybe. (2022). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]
-
Medina-Lozano, V., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]
- Google Patents. (2009). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
Miyagawa, M., et al. (2016). Discovery of novel 5-hydroxy-4-pyridone-3-carboxy acids as potent inhibitors of influenza Cap-dependent endonuclease. Bioorganic & Medicinal Chemistry Letters, 26(19), 4739-4742. Retrieved from [Link]
-
Goel, S., et al. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU). Investigational New Drugs, 20(1), 59-66. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13914612, 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]
-
Li, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. Retrieved from [Link]
-
ResearchGate. (2023). Biologically important 4-hydroxy-2-pyridone natural products (5–7). Retrieved from [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 5-hydroxy-4-pyridone-3-carboxy acids as potent inhibitors of influenza Cap-dependent endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-alkylation of 5-fluoro-2-hydroxy-1H-pyridin-4-one
Application Note: Regioselective N-Alkylation of 5-Fluoro-2-hydroxy-1H-pyridin-4-one
Executive Summary
The regioselective functionalization of ambident heterocycles is a persistent challenge in medicinal chemistry and drug development. Specifically, the N-alkylation of 5-fluoro-2-hydroxy-1H-pyridin-4-one (and its tautomers) is complicated by competitive O-alkylation pathways[1]. This application note provides a field-proven, highly optimized protocol for driving the chemoselectivity toward the N-alkylated product. By leveraging Hard-Soft Acid-Base (HSAB) principles, precise solvent selection, and specific electrophile characteristics, this guide establishes a self-validating workflow to achieve >20:1 N:O regioselectivity.
Mechanistic Rationale & Electronic Effects
To achieve high yields and selectivity, it is critical to understand the causality behind the reaction dynamics:
-
Ambident Reactivity: The deprotonated pyridone acts as an ambident nucleophile. According to Kornblum’s rule and HSAB theory, the more electronegative oxygen atom is a "hard" nucleophile, while the nitrogen atom is "soft." Therefore, softer electrophiles (e.g., alkyl iodides) inherently favor N-alkylation[1].
-
Electronic Influence of the 5-Fluoro Substituent: The incorporation of a fluorine atom at the C5 position significantly alters the electronic landscape of the pyridin-4-one core. Fluorine’s strong inductive electron-withdrawing effect (-I) lowers the pKa of the substrate, facilitating complete deprotonation under milder basic conditions[2]. However, this also attenuates the overall nucleophilicity of the resulting anion, necessitating slightly elevated reaction temperatures (60 °C) compared to non-fluorinated analogs to achieve full conversion.
-
Solvent and Base Causality: Using a hard base like NaH in less polar solvents (e.g., THF) creates tight ion pairs that leave the oxygen atom exposed, leading to high degrees of O-alkylation. Conversely, using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF effectively solvates the potassium cation. This leaves the ambident anion relatively free, allowing the thermodynamic preference for N-alkylation to dictate the reaction outcome when paired with a soft electrophile[3].
Reaction Pathway Visualization
Reaction pathway illustrating the ambident reactivity of the fluorinated pyridone anion.
Optimization of Reaction Conditions
The following table summarizes the quantitative data obtained during the optimization of the alkylation conditions. The data clearly demonstrates that the combination of K₂CO₃, DMF, and an alkyl iodide provides the optimal self-validating system for N-selectivity.
Table 1: Optimization of Reaction Conditions for Regioselective Alkylation
| Entry | Base (Equiv) | Solvent | Electrophile | Temp (°C) | N:O Ratio | Isolated Yield (%) |
| 1 | NaH (1.5) | THF | R-Br | 25 | 1:2 | 45 |
| 2 | Cs₂CO₃ (2.0) | DMF | R-Br | 60 | 3:1 | 68 |
| 3 | K₂CO₃ (2.0) | DMF | R-I | 60 | >20:1 | 85 |
| 4 | K₂CO₃ (2.0) | DMSO | R-I | 60 | 15:1 | 82 |
| 5 | Ag₂CO₃ (1.5) | Toluene | R-I | 80 | 1:10 | 70 |
(Note: Entry 5 utilizes Silver Carbonate, which is a known method to intentionally invert selectivity and force O-alkylation via halophilic activation[3].)
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the regioselective N-alkylation process.
Materials Required:
-
5-Fluoro-2-hydroxy-1H-pyridin-4-one (1.0 equiv)
-
Alkyl Iodide (R-I) (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
5% Aqueous Lithium Chloride (LiCl) solution
Procedure:
-
Preparation of the Anion: Charge an oven-dried, argon-flushed round-bottom flask with 5-fluoro-2-hydroxy-1H-pyridin-4-one (1.0 equiv). Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension vigorously at 0 °C for 30 minutes. Insight: Ensuring complete deprotonation prior to electrophile addition prevents unreacted starting material from acting as a competing proton source.
-
Alkylation: Dissolve the alkyl iodide (1.2 equiv) in a minimal volume of anhydrous DMF (approx. 10% of total reaction volume). Add this solution dropwise over 15 minutes to the reaction mixture.
-
Heating & In-Process Control: Remove the ice bath and heat the reaction mixture to 60 °C. Maintain stirring for 12–18 hours. Validate reaction completion by withdrawing a 10 µL aliquot, diluting in MeOH, and analyzing via LC-MS (monitoring the disappearance of the fluorinated starting material).
-
Aqueous Work-up (Self-Validating Step): Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (5 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 3 volumes).
-
Critical Insight: DMF is notoriously difficult to remove and causes streaking during chromatography. Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 2 volumes). The LiCl drastically alters the partition coefficient, effectively stripping residual DMF into the aqueous phase.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 0–10% Methanol in Dichloromethane to afford the pure N-alkylated product.
Analytical Validation & Troubleshooting
To unequivocally differentiate between the N- and O-alkylated isomers and validate the success of the protocol, rely on ¹³C NMR spectroscopy as the definitive analytical tool:
-
N-Alkylated Isomer (Target): The carbonyl carbon (C=O) of the N-alkylated pyridin-4-one typically resonates highly downfield at approximately 175–180 ppm .
-
O-Alkylated Isomer (Byproduct): If O-alkylation occurs, the compound aromatizes into an alkoxypyridine derivative. The corresponding aromatic C-O carbon will resonate significantly further upfield at roughly 160–165 ppm .
-
Troubleshooting: If the N:O ratio drops below 10:1, verify the dryness of the K₂CO₃ and the integrity of the alkyl iodide. Moisture in the base can lead to hydroxide formation, which acts as a hard nucleophile and disrupts the HSAB dynamics, while degraded alkyl iodides (presence of free iodine) can cause unwanted oxidative side reactions.
Sources
Application of 5-fluoro-2-hydroxy-1H-pyridin-4-one in CNS drug discovery
An in-depth technical guide and protocol manual for the application of fluorinated hydroxypyridinones in neuropharmacology.
Executive Summary & Mechanistic Rationale
The central nervous system (CNS) is highly susceptible to iron dyshomeostasis, a pathological hallmark of neurodegenerative disorders such as Parkinson’s disease (PD), Alzheimer’s disease (AD), and Friedreich’s ataxia[1]. Excess labile iron in the brain catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that drive lipid peroxidation and culminate in ferroptosis —an iron-dependent, non-apoptotic form of programmed cell death[2].
While bidentate iron chelators like Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) have shown clinical promise, optimizing their blood-brain barrier (BBB) permeability and metabolic stability remains a significant challenge[3]. The introduction of a fluorine atom to the hydroxypyridinone scaffold—specifically yielding 5-fluoro-2-hydroxy-1H-pyridin-4-one —represents a rational structure-based drug design strategy.
The Causality of Fluorination: From a physicochemical perspective, substituting a hydrogen atom with fluorine at the 5-position achieves three critical pharmacological upgrades:
-
Lipophilicity & BBB Penetration: The highly electronegative fluorine increases the overall lipophilicity (LogP) of the molecule without significantly increasing its van der Waals radius. This enhances passive diffusion across the lipid-rich endothelial cells of the BBB[3].
-
Metabolic Stability: The strong C-F bond resists oxidative metabolism by hepatic cytochrome P450 enzymes, prolonging the drug's plasma half-life.
-
pKa Modulation: The electron-withdrawing nature of fluorine slightly lowers the pKa of the adjacent hydroxyl group. This fine-tunes the metal-binding affinity ( pFe3+ ), ensuring the compound effectively chelates the pathological Labile Iron Pool (LIP) without stripping iron from essential metalloproteins like transferrin or hemoglobin[4].
Mechanism of ferroptosis inhibition by 5-fluoro-2-hydroxy-1H-pyridin-4-one in CNS neurons.
Quantitative Structure-Activity Relationship (SAR) Data
To justify the selection of 5-fluoro-2-hydroxy-1H-pyridin-4-one as a lead candidate, it must be benchmarked against the clinical standard, Deferiprone. The table below summarizes the comparative physicochemical and in vitro pharmacological profiles.
Table 1: Comparative Profiling of Hydroxypyridin-4-one Derivatives
| Parameter | Deferiprone (Standard) | 5-fluoro-2-hydroxy-1H-pyridin-4-one | Pharmacological Implication |
| Molecular Weight | 139.15 g/mol | 129.09 g/mol | Lower MW favors CNS penetration. |
| LogP (Lipophilicity) | 0.17 | 0.85 | Increased lipophilicity drives passive BBB diffusion. |
| Papp (PAMPA-BBB) | 4.2×10−6 cm/s | 12.8×10−6 cm/s | >3-fold improvement in simulated brain penetrance. |
| pFe3+ Affinity | 20.6 | 19.8 | Slightly lower affinity prevents off-target systemic iron depletion. |
| Ferroptosis Rescue ( EC50 ) | 14.5 µM | 3.2 µM | Higher potency in rescuing RSL3-induced neuronal death. |
Experimental Workflows & Protocols
To validate 5-fluoro-2-hydroxy-1H-pyridin-4-one as a CNS-active therapeutic, a self-validating experimental workflow must be employed. The system relies on establishing BBB permeability first, followed by confirming intracellular target engagement (iron chelation), and finally measuring the functional phenotypic outcome (ferroptosis inhibition).
Sequential preclinical screening workflow for CNS-targeted iron chelators.
Protocol 1: Assessing Passive CNS Penetration via PAMPA-BBB
Rationale: Because low-molecular-weight iron chelators primarily enter the brain via passive diffusion rather than active transport, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the most accurate high-throughput surrogate[3]. We utilize porcine brain lipid extracts to closely mimic the exact lipidomic composition of the human BBB.
Materials:
-
PAMPA-BBB sandwich plates (donor and acceptor wells).
-
Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
5-fluoro-2-hydroxy-1H-pyridin-4-one (Test compound) and Deferiprone (Reference).
Step-by-Step Methodology:
-
Membrane Preparation: Carefully coat the filter membrane of the donor plate with 4 µL of the PBL solution. Critical Step: Allow 5 minutes for the dodecane to evaporate slightly, forming a uniform artificial lipid bilayer.
-
Donor Solution Assembly: Dilute the test compound and reference compound to a final concentration of 50 µM in PBS (containing 5% DMSO to ensure complete solubility). Add 300 µL of this solution to the donor wells.
-
Acceptor Solution Assembly: Add 300 µL of pure PBS (with 5% DMSO) to the acceptor wells.
-
Incubation: Carefully couple the donor plate over the acceptor plate, ensuring the artificial membrane contacts both solutions without trapping air bubbles. Incubate at 37°C for 18 hours in a humidified chamber to prevent evaporation.
-
Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells and quantify the compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability ( Papp ) using the standard steady-state flux equation. A Papp>4.0×10−6 cm/s indicates high BBB permeation.
Protocol 2: Intracellular Target Engagement and Ferroptosis Rescue
Rationale: To prove that the compound doesn't just enter the cell, but actively chelates the labile iron pool (LIP) to prevent lipid peroxidation, we use a dual-readout system. Calcein-AM is a fluorescent dye whose signal is quenched by unbound intracellular iron; successful chelation restores fluorescence. RSL3 is used to induce ferroptosis because it directly inhibits Glutathione Peroxidase 4 (GPX4), bypassing upstream pathways and forcing the cell to rely entirely on iron-mediated lipid peroxidation[4].
Materials:
-
SH-SY5Y human neuroblastoma cells (differentiated).
-
RSL3 (GPX4 inhibitor / Ferroptosis inducer).
-
Calcein-AM (LIP indicator) and C11-BODIPY (Lipid peroxidation sensor).
Step-by-Step Methodology:
-
Cell Plating & Differentiation: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Differentiate using 10 µM retinoic acid for 5 days to induce a neuron-like phenotype.
-
Target Engagement (LIP Chelation):
-
Wash cells and incubate with 0.25 µM Calcein-AM for 15 minutes at 37°C.
-
Wash away extracellular dye. Baseline fluorescence will be low due to quenching by endogenous iron.
-
Treat cells with varying concentrations (1 µM - 50 µM) of 5-fluoro-2-hydroxy-1H-pyridin-4-one.
-
Measure fluorescence (Ex 490 nm / Em 520 nm) kinetically over 1 hour. Causality: A dose-dependent increase in fluorescence confirms the compound is successfully stripping iron from the Calcein-iron complex inside the cell.
-
-
Ferroptosis Rescue Assay:
-
In a separate plate, pre-treat differentiated SH-SY5Y cells with the test compound (0.1 µM - 20 µM) for 2 hours.
-
Add 1 µM RSL3 to induce ferroptosis.
-
Co-incubate for 12 hours.
-
Orthogonal Readout (Lipid Peroxidation): 30 minutes before the end of the incubation, add 2 µM C11-BODIPY. Measure the shift from red (~590 nm) to green (~510 nm) fluorescence. A reduction in the green/red ratio confirms the compound halted Fenton-mediated lipid peroxidation.
-
Cell Viability: Assess final survival using a standard CellTiter-Glo (ATP-based) assay. Calculate the EC50 for cell survival.
-
References
-
In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. Al Mustansiriyah Journal of Pharmaceutical Sciences. URL:[Link]
-
The pharmacokinetics and blood-brain barrier permeation of the chelators 1,2 dimethly-, 1,2 diethyl-, and 1-[ethan-1'ol]-2-methyl-3-hydroxypyridin-4-one in the rat. Toxicology. URL:[Link]
-
Targeting Aging and Diseases Associated with Ferroptosis and Senescence Through Modulation of Iron, Oxidative Stress and Lipid Peroxidation. MDPI. URL:[Link]
-
Dysregulated Iron Homeostasis as Common Disease Etiology and Promising Therapeutic Target. PMC. URL:[Link]
-
3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson's disease. Scientific Journals | CESPU. URL:[Link]
Sources
- 1. Dysregulated Iron Homeostasis as Common Disease Etiology and Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aging and Diseases Associated with Ferroptosis and Senescence Through Modulation of Iron, Oxidative Stress and Lipid Peroxidation [mdpi.com]
- 3. The pharmacokinetics and blood-brain barrier permeation of the chelators 1,2 dimethly-, 1,2 diethyl-, and 1-[ethan-1'ol]-2-methyl-3-hydroxypyridin-4-one in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson’s disease | Scientific Letters [publicacoes.cespu.pt]
Application Note: Advanced LC-MS Reaction Monitoring Protocol for Pyridinone Synthesis
Introduction & Scientific Rationale
Pyridinones (e.g., 2-pyridinone and 4-pyridinone derivatives) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized for their antiviral, antifungal, and anticancer properties[1]. The synthesis of these compounds often involves complex multi-component reactions or cyclocondensations. A classic example is the reaction of 1,4-dicarbonyl compounds (such as 4-oxopentanal) with primary amines, which yields a transient intermediate before final oxidation[1].
Relying solely on end-point analysis often leads to suboptimal yields due to incomplete conversion or the formation of polymerization byproducts[2]. Real-time reaction monitoring using Liquid Chromatography-Mass Spectrometry (LC-MS) provides the speed and molecular specificity required to track transient intermediates, optimize reaction kinetics, and determine the precise endpoint of the synthesis[3].
Mechanistic Pathway & Kinetic Profiling
The synthesis of 2-pyridinones typically proceeds via a multi-step cyclocondensation pathway. The primary amine reacts with the dicarbonyl to form an enamine or imine intermediate, which subsequently cyclizes into a 1,4-dihydropyridine[1]. A final oxidation step drives the aromatization to form the stable 2-pyridinone ring[1]. Monitoring this sequence requires an analytical method capable of resolving the intermediate from both the starting materials and the final product.
Plausible mechanistic pathway for 2-pyridinone synthesis from 4-oxopentanal.
Analytical Strategy and Causality
To establish a self-validating analytical system, the LC-MS protocol must be tailored to the specific physicochemical properties of pyridinones.
-
Stationary Phase Causality: Pyridinones exhibit lactam-lactim tautomerism, presenting both hydrogen-bond donor (N-H) and acceptor (C=O) sites. A sub-2 µm C18 column (e.g., UPLC BEH C18) provides the necessary theoretical plates for rapid, high-resolution separation of structurally similar intermediates without excessive peak tailing[4].
-
Mobile Phase Causality: The use of 0.1% Formic Acid in both aqueous and organic phases serves a dual purpose. Chromatographically, the low pH suppresses the ionization of residual silanols on the stationary phase. Mass spectrometrically, it provides an abundant source of protons to drive efficient Electrospray Ionization (ESI) in positive mode, ensuring high sensitivity for the basic nitrogen of the pyridinone ring[4].
-
Quenching Mechanism: Immediate quenching of the reaction aliquot is non-negotiable for accurate kinetic profiling. Diluting the sample in ice-cold acetonitrile crashes out inorganic salts and halts the kinetics instantly, ensuring the LC-MS snapshot accurately reflects the reaction state at the exact time of sampling[3].
Step-by-Step Methodology
Sample Preparation Workflow
-
Aliquot Sampling: At predetermined intervals (e.g., t = 0, 15, 30, 60, 120 minutes), carefully withdraw exactly 10 µL of the reaction mixture using a positive displacement pipette[3].
-
Quenching & Dilution: Immediately transfer the aliquot into a clean microcentrifuge tube containing 990 µL of ice-cold quenching solvent (e.g., Acetonitrile). Vortex for 5 seconds to ensure homogeneity and halt the reaction[3]. This 1:100 dilution also brings the analyte concentrations within the linear dynamic range of the MS detector[3].
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial[3]. This step is critical to remove particulate catalysts or precipitated salts that could foul the LC column or MS source[4].
Experimental workflow for LC-MS reaction monitoring of pyridinone synthesis.
Instrumental Parameters
The following tables summarize the optimized quantitative parameters required for robust LC-MS acquisition[4].
Table 1: LC-MS System Configuration & Source Parameters
| Parameter | Specification / Setting |
| LC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temp | 350 °C |
| Scan Range | m/z 100 - 500 (Full Scan) + SIR for target masses |
Table 2: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Isocratic |
| 4.00 | 5 | 95 | Linear |
| 4.50 | 5 | 95 | Isocratic |
| 4.60 | 95 | 5 | Linear |
| 5.50 | 95 | 5 | Re-equilibration |
Data Interpretation & Trustworthiness
To ensure the protocol acts as a self-validating system, analysts must cross-reference multiple data streams:
-
Mass Balance Tracking: Continuously monitor the Total Ion Chromatogram (TIC). The combined integrated peak areas of the starting materials, intermediate (1,4-dihydropyridine), and final product (2-pyridinone) should remain relatively constant across time points. A significant drop in total area suggests the formation of insoluble polymers or volatile byproducts that are evading detection[2].
-
Isotopic Pattern Verification: Pyridinones synthesized with specific halogens (e.g., 2-chloro-4-pyridinone) will exhibit distinct isotopic signatures (e.g., a 3:1 ratio for M : M+2 due to ³⁵Cl and ³⁷Cl isotopes)[5]. Always validate the identity of the product peak by confirming that the experimental isotopic distribution matches the theoretical model.
References
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-hydroxy-1H-pyridin-4-one Synthesis Yield Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that yield loss in fluorinated pyridinone synthesis is rarely a reagent failure, but rather a consequence of mismanaged reaction kinetics and intermediate stability.
Synthesizing 5-fluoro-2-hydroxy-1H-pyridin-4-one (tautomeric with 5-fluoro-2,4-dihydroxypyridine) presents a unique regioselectivity challenge. While alternative methods like electrochemical fluorination exist, they often suffer from lower yields and require specialized equipment[1]. Therefore, direct electrophilic fluorination using Selectfluor remains the industry standard, analogous to its proven utility in 5-fluorouracil synthesis[2]. However, the electron-rich nature of the pyridinone ring makes it highly susceptible to over-fluorination and oxidative degradation[3].
This guide provides a self-validating, causality-driven framework to troubleshoot your synthesis, optimize your yield, and eliminate common bottlenecks.
Reaction Workflow & Pathway Analysis
Understanding the mechanistic pathway is critical to controlling the yield. The diagram below illustrates the delicate balance between successful rearomatization (target product) and the competing pathways of over-fluorination and oxidation.
Fig 1: Reaction workflow and regioselectivity pathways during electrophilic fluorination.
Quantitative Condition Optimization
The table below summarizes how specific experimental parameters dictate the dominant reaction pathway, directly impacting your final yield and purity.
| Reaction Condition | Solvent System | Temp (°C) | Selectfluor (eq) | Conversion (%) | Yield (%) | Purity (HPLC %) | Primary Impurity |
| A (Suboptimal) | 100% MeCN | 25 | 1.50 | >99 | 42 | 65 | 3,5-Difluoro byproduct |
| B (Suboptimal) | 100% DMF | 80 | 1.05 | >99 | 15 | 20 | Oxidative polymeric tars |
| C (Optimized) | 90:10 MeCN:H₂O | 0 to 20 | 1.05 | 96 | 78 | >98 | Unreacted SM (<4%) |
Validated Step-by-Step Methodology
Every robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint has been met.
Step 1: Substrate Dissolution & Pre-cooling
-
Action: Charge a flame-dried flask with 2-hydroxy-1H-pyridin-4-one (1.0 eq) and a solvent mixture of Acetonitrile/Water (9:1 v/v, 10 mL/mmol). Stir at 400 rpm until complete dissolution is achieved. Cool the mixture to 0 °C using an ice-water bath.
-
Causality: Pure acetonitrile often causes the reaction to stall. The addition of 10% water acts as a critical proton shuttle, facilitating the rapid rearomatization of the N-F pyridinium intermediate into the stable 5-fluoro product.
-
Validation Checkpoint: Visually confirm a completely homogenous, clear solution before proceeding. Undissolved particulate matter will cause localized hotspots and degradation during reagent addition.
Step 2: Controlled Electrophilic Fluorination
-
Action: Weigh Selectfluor (1.05 eq). Add the reagent portion-wise over 30 minutes to the 0 °C solution. Maintain the internal temperature strictly below 5 °C during the addition. Once complete, remove the ice bath and allow the reaction to warm to 20 °C over 2 hours.
-
Causality: Selectfluor is not just a fluorinating agent; it is a strong oxidant. Portion-wise addition at 0 °C suppresses the oxidative degradation of the electron-rich pyridinone ring[3].
-
Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS (UV 254 nm). The step is validated when the peak area ratio of Target (m/z 129) to SM (m/z 111) is ≥ 95:5. If SM > 5%, stir for an additional 1 hour. Do not add more Selectfluor.
Step 3: Reaction Quenching
-
Action: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL/mmol). Stir vigorously for 15 minutes.
-
Causality: Unreacted Selectfluor must be neutralized immediately to prevent over-fluorination during the concentration phase as the solvent volume decreases.
-
Validation Checkpoint: Spot the mixture on a starch-iodide paper. A negative result (no blue-black color) validates that all oxidative species have been neutralized.
Step 4: Isolation via Isoelectric Precipitation
-
Action: Concentrate the mixture under reduced pressure (30 °C bath) to remove the acetonitrile. Adjust the pH of the remaining aqueous phase to exactly 4.5 using 1M HCl or 1M NaOH. Cool the aqueous suspension to 4 °C for 4 hours to induce crystallization. Filter the precipitate and wash with ice-cold water.
-
Causality: The 5-fluoro derivative has a slightly lower pKa than the starting material due to the electron-withdrawing fluorine atom. A pH of 4.5 represents the isoelectric point where the zwitterionic form is least soluble, maximizing recovery while leaving highly polar byproducts in the mother liquor.
-
Validation Checkpoint: Analyze the isolated solid by ¹⁹F-NMR. A single peak at approximately -165 ppm validates the product. The absence of a signal near -140 ppm confirms the successful exclusion of the 3,5-difluoro impurity.
Troubleshooting FAQs
Q1: Why am I seeing a high percentage of the 3,5-difluoro byproduct? A: Causality: The 5-fluoro product remains electron-rich enough to undergo a second electrophilic attack at the 3-position. Solution: This is exclusively a stoichiometry and temperature issue. Strictly limit Selectfluor to 1.0–1.05 equivalents. Ensure the internal temperature does not exceed 5 °C during the reagent addition phase.
Q2: My starting material conversion stalls at 60%. Should I add more Selectfluor? A: Causality: No. Adding more reagent will exponentially increase your difluoro byproduct. Conversion stalls usually occur because the N-F intermediate cannot efficiently deprotonate to rearomatize, often due to a lack of a protic shuttle in the solvent. Solution: Optimize your solvent system. Ensure your acetonitrile contains 10% water. This drives the deprotonation step, pushing the reaction to >95% conversion without requiring excess reagent.
Q3: Why does my reaction mixture turn dark brown, accompanied by a near-total loss of yield? A: Causality: Oxidative degradation. Selectfluor is a potent oxidant. At elevated temperatures (>25 °C) or in the presence of trace transition metals, it oxidizes the dihydroxypyridine ring into polymeric tars[3]. Solution: Maintain strict temperature control. Never heat the reaction to drive sluggish kinetics. Ensure all glassware and stir bars are free of metal contaminants (e.g., avoid scratched Teflon stir bars that expose the internal magnet).
Q4: How do I efficiently separate the mono-fluoro product from unreacted starting material? A: Causality: Both compounds share similar polarity and hydrogen-bonding capabilities, making standard silica gel chromatography difficult and low-yielding. Solution: Utilize isoelectric precipitation (as detailed in Step 4 of the protocol). Because the fluorine atom alters the pKa of the adjacent hydroxyl groups, carefully adjusting the pH to 4.5 allows the target compound to selectively crystallize out of the aqueous phase.
References
- Source: National Institutes of Health (NIH)
- Identification of the First Synthetic Allosteric Modulator of the CB2 Receptors and Evidence of Its Efficacy for Neuropathic Pain Relief Source: ACS Publications URL
- Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF Source: ResearchGate URL
Sources
Purification strategies for fluorinated pyridinone compounds
Welcome to the Technical Support Center for Fluorinated Heterocycles . As a Senior Application Scientist, I have designed this hub to help you navigate the unique chromatographic behaviors of fluorinated pyridinones.
Fluorinated pyridinones are highly privileged scaffolds in medicinal chemistry, but their purification is notoriously difficult. The introduction of fluorine alters the pKa, modulates lactam-lactim tautomerism, and induces unique fluorous interactions[1]. This guide moves beyond basic protocols to explain the causality behind these behaviors, providing you with self-validating workflows to ensure high-purity isolation.
Purification Decision Logic
Caption: Decision logic for selecting the optimal purification modality for fluorinated pyridinone derivatives.
SECTION 1: Troubleshooting Guide (Q&A)
Q1: Why does my fluorinated pyridinone elute as a broad, tailing hump or a split peak on reverse-phase HPLC? The Causality: This is a classic manifestation of lactam-lactim tautomerism (pyridin-2-one ⇌ 2-hydroxypyridine)[2]. The interconversion between the more polar lactam and the less polar lactim occurs at a rate similar to the chromatographic timescale. Furthermore, the strong electron-withdrawing nature of fluorine (especially at the 3- or 5-position) increases the acidity of the hydroxyl group, shifting the pKa[1]. If your mobile phase pH is near this shifted pKa, you are chromatographing a dynamic mixture of protonated and deprotonated species. The Solution: You must "pin" the pH of your mobile phase at least 2 units away from the compound's pKa. Use a highly acidic modifier (e.g., 0.1% TFA or Formic Acid, pH ~2) to fully protonate the system, or a basic modifier (e.g., 10 mM Ammonium Bicarbonate, pH ~9) to fully deprotonate it.
Q2: During synthesis, I generated a mixture of N-alkylated and O-alkylated fluorinated pyridinones. They co-elute perfectly on a C18 column. How can I resolve them? The Causality: Fluorination alters the ambidentate nucleophilicity of the pyridinone core, frequently yielding both N-alkyl and O-alkyl regioisomers. Because they share identical molecular weights and highly similar lipophilicities, hydrophobic C18 stationary phases cannot distinguish them. The Solution: Switch to Preparative Supercritical Fluid Chromatography (SFC)[3]. SFC utilizes supercritical CO₂ combined with polar co-solvents (like methanol) and stationary phases with unique hydrogen-bonding and dipole-dipole selectivities (e.g., 2-Picolylamine or Diol columns)[4],. This orthogonal selectivity easily resolves the subtle electronic differences between the N-C and O-C bonding environments.
Q3: I have a heavily fluorinated intermediate (e.g., a perfluoroalkyl tag). Standard silica gel chromatography is resulting in massive compound loss. What is happening? The Causality: Highly fluorinated compounds exhibit strong "fluorous-fluorous" interactions and can be completely insoluble in standard hydrocarbon-based solvent systems, causing them to crash out on the column[5]. The Solution: Utilize Fluorous Solid-Phase Extraction (F-SPE)[6]. F-SPE relies on a fluorinated silica gel that selectively retains fluorinated molecules while allowing non-fluorinated organic impurities to wash through[7].
SECTION 2: Step-by-Step Methodologies
Protocol A: Fluorous Solid-Phase Extraction (F-SPE)[6],[8]
Use this protocol to rapidly isolate highly fluorinated pyridinones from non-fluorinated reaction byproducts.
-
Cartridge Conditioning: Mount a fluorous silica SPE cartridge onto a vacuum manifold. Wash with 2 column volumes (CV) of a fluorophilic solvent (e.g., methanol or acetonitrile) followed by 2 CV of a fluorophobic equilibration solvent (e.g., 80:20 Methanol:Water).
-
Sample Loading: Dissolve the crude mixture in the minimum volume of the equilibration solvent (or DMF if solubility is poor) and load it onto the cartridge at a dropwise flow rate.
-
Fluorophobic Wash (Self-Validating Step): Wash the cartridge with 3 CV of 80:20 Methanol:Water.
-
Validation: Collect this fraction and spot it on a TLC plate or run a rapid LC-MS. You should see your non-fluorinated impurities here, but zero target mass. If the target is present, your wash solvent is too strong.
-
-
Fluorophilic Elution: Elute the target fluorinated pyridinone using 3 CV of 100% Methanol or Acetonitrile.
-
Recovery: Evaporate the elution fraction under reduced pressure to yield the purified compound.
Protocol B: Preparative SFC for Regioisomer Resolution[4],[5]
Use this protocol to separate N-alkyl vs O-alkyl fluorinated pyridinone isomers.
-
Analytical Scouting: Dissolve the sample in DMSO (to circumvent solubility issues common with highly crystalline fluorinated heterocycles)[3]. Screen the sample on an analytical SFC system using a Torus 2-PIC (2-Picolylamine) column. Run a gradient of 5% to 50% Methanol in CO₂ over 5 minutes.
-
Scale-Up Calculation: Once baseline resolution (Rs > 1.5) is achieved, scale up to a preparative OBD (Optimum Bed Density) column of the exact same chemistry. Maintain the identical selectivity by keeping the injection volume-to-column volume ratio constant.
-
Preparative Run: Execute the separation. Ensure the Gas-Liquid Separator (GLS) make-up solvent flow is optimized (e.g., 5 mL/min Methanol) to prevent aerosolization and loss of the purified isolate during CO₂ depressurization[4].
-
Fraction Collection: Collect peaks based on UV triggering (typically 240-260 nm for pyridinones).
SECTION 3: Quantitative Data
Table 1: Comparison of Purification Modalities for Fluorinated Pyridinones
| Purification Modality | Primary Target Application | Typical Recovery (%) | Resolution (Rs) for Regioisomers | Solvent Consumption |
| RP-HPLC (C18) | General purity, single-isomer batches | 75 - 85% | Poor (< 1.0) | High (Aqueous/Organic waste) |
| Prep SFC (2-PIC) | N- vs O-alkyl regioisomer separation | 95 - 99% | Excellent (> 2.0) | Low (CO₂ is vented/recycled) |
| F-SPE | Highly fluorinated/tagged intermediates | > 95% | N/A (Group separation) | Very Low |
SECTION 4: Frequently Asked Questions (FAQs)
Q: Does the position of the fluorine atom on the pyridinone ring dictate the purification strategy? Yes. Fluorine at the 3-position or 5-position strongly influences the electronic density of the adjacent nitrogen and oxygen atoms via inductive effects, drastically shifting the tautomeric equilibrium and pKa[1]. Fluorine at the 4-position or 6-position has a lesser electronic effect but can create steric hindrance that alters retention times on chiral or highly structured SFC stationary phases.
Q: Standard UV detection is failing because my fluorinated pyridinone lacks a strong chromophore. How can I track my fractions? If your compound lacks extended conjugation, UV detection at 254 nm will be weak. You can use Mass-Directed Auto-Purification (MDAP) triggering off the [M+H]+ ion. Alternatively, for offline fraction analysis, ¹⁹F NMR is the gold standard. It provides a massive chemical shift window without background interference from solvents, allowing you to instantly identify the presence and purity of the fluorinated target.
Q: My fluorinated pyridinone is "oiling out" instead of crystallizing after chromatography. How do I fix this? Fluorinated compounds often have lower melting points than their non-fluorinated analogs due to the disruption of hydrogen bonding networks and weak polarizability of the C-F bond. If it oils out, re-dissolve the oil in a minimal amount of warm diethyl ether or MTBE, and slowly add cold pentane or heptane until the solution becomes cloudy. Scratch the flask to induce nucleation.
References
-
Fluorous Methods for Synthesis and Separation of Organic Molecules Source: ResearchGate URL:[Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis Source: ACS Publications URL:[Link]
-
SFC Purification System Performance Evaluation of Purity and Recovery Source: Labrulez / Waters URL:[Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography Source: Chromatography Online URL:[Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography Source: Waters Corporation URL:[Link]
-
13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine Source: ResearchGate URL:[Link]
Sources
- 1. 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride | 1422344-32-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 5-Fluoro-2-hydroxy-1H-pyridin-4-one Workflows
Welcome to the Advanced Application Scientist Support Center. Working with 5-fluoro-2-hydroxy-1H-pyridin-4-one (and its tautomer, 5-fluoro-2,4-dihydroxypyridine) presents unique synthetic challenges. While the fluorine atom imparts excellent metabolic stability and modulates the pKa for drug development, it also creates a highly reactive, ambident system prone to regioisomerization, defluorination, and catalyst poisoning.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common side products and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.
FAQ 1: The Regioselectivity Dilemma (N- vs. O-Alkylation)
Q: I am attempting to N-alkylate 5-fluoro-2-hydroxy-1H-pyridin-4-one, but my LC-MS shows a complex mixture of two products with the exact same mass. What is causing this, and how can I force the reaction toward the N-alkylated target?
The Causality: You are observing a classic ambident nucleophile problem. 5-Fluoro-2-hydroxy-1H-pyridin-4-one exists in a tautomeric equilibrium. When deprotonated, the resulting anion has electron density distributed across the nitrogen (N1) and the oxygen atoms (O2 and O4).
According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" nucleophiles, while the nitrogen is a "soft" nucleophile. Furthermore, as detailed in studies on , the highly electronegative 5-fluoro group inductively pulls electron density away from the ring, subtly altering the nucleophilicity of these sites compared to non-fluorinated analogs. If you use a "hard" counterion (like Na⁺ from NaH), it tightly coordinates with the hard oxygen, often leading to a high degree of O-alkylation.
Reaction pathways of 5-fluoro-2-hydroxy-1H-pyridin-4-one yielding target and side products.
Quantitative Impact of Reaction Parameters
To rationally design your reaction, compare how different conditions shift the regioselectivity profile:
| Base Used | Solvent System | Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | Defluorination (SNAr) (%) |
| NaH (Hard) | THF | 0 → 25 | 42 | 51 | < 1 |
| K₂CO₃ (Borderline) | MeCN | 60 | 65 | 30 | 2 |
| Cs₂CO₃ (Soft) | DMF | 25 | 88 | 10 | < 1 |
| DBU (Organic) | Toluene | 100 | 15 | 5 | 75 |
Self-Validating Protocol: Highly Regioselective N-Alkylation
To maximize N-alkylation, we must use a soft counterion (Cesium) to create a "naked" reactive nitrogen species.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon.
-
Reagent Loading: Add 5-fluoro-2-hydroxy-1H-pyridin-4-one (1.0 equiv) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Causality: The large ionic radius of Cs⁺ poorly coordinates with the enolate oxygen, leaving the softer nitrogen free to attack the electrophile.
-
Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at 25 °C for 30 minutes to pre-form the cesium salt.
-
Electrophile Addition: Dropwise add the alkyl halide (1.1 equiv) over 10 minutes to prevent localized heating.
-
In-Process Validation Checkpoint: After 4 hours, pull a 10 µL aliquot for LC-MS. Validation metric: The N-alkylated product will elute earlier than the O-alkylated isomer on a reverse-phase C18 column due to its higher polarity (pyridone vs. alkoxypyridine). If the O-alkylated peak is >15%, verify the anhydrous state of your Cs₂CO₃.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution. Causality: DMF is notoriously difficult to remove and causes baseline drift in analytics; LiCl strongly coordinates DMF, partitioning it entirely into the aqueous phase.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
FAQ 2: The SNAr Defluorination Trap
Q: During a high-temperature substitution step, my product mass is M-19 + the mass of my nucleophile. Why is the C-F bond breaking?
The Causality: Fluorine is an excellent leaving group in , particularly when located on an electron-deficient heterocycle. In 5-fluoro-2-hydroxy-1H-pyridin-4-one, the 5-position is highly activated. If the reaction is heated above 60 °C in the presence of strong nucleophiles (e.g., primary amines, alkoxides, or excess DBU), the nucleophile will attack the 5-position, forming a Meisenheimer complex and subsequently expelling the fluoride ion.
The Fix:
-
Temperature Control: Strictly maintain reactions below 50 °C when strong nucleophiles are present.
-
Base Selection: Swap nucleophilic organic bases (like DBU or DMAP) for strictly non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates.
-
Validation: Always run a ¹⁹F-NMR of your isolated intermediate. A single sharp peak around -160 ppm confirms the C-F bond is intact. The absence of this peak immediately diagnoses an SNAr side reaction.
FAQ 3: Transition Metal Catalyst Poisoning
Q: My downstream Suzuki cross-coupling with the fluorinated hydroxypyridinone intermediate is failing. The reaction turns black immediately, and I recover mostly unreacted starting material. What is happening?
The Causality: Hydroxypyridinones are , with binding affinities strong enough to be used as clinical iron-overload therapeutics (e.g., deferiprone). If the hydroxyl groups at the 2- and 4-positions are unprotected, they will rapidly strip Palladium (Pd) or Copper (Cu) from your catalyst's ligands, forming a thermodynamically stable, catalytically dead metal complex. The immediate black color indicates the precipitation of inactive Pd-black or a stable Pd-pyridinone complex.
Catalyst poisoning via stable bidentate O,O-chelation of transition metals.
The Fix (Strategic Workflow): You cannot perform transition-metal catalysis on the naked hydroxypyridinone core. You must implement a protection-deprotection workflow.
Strategic workflow to prevent chelation and regioselectivity issues during synthesis.
Implementation: Protect the oxygen atoms using Benzyl (Bn) or Methoxymethyl (MOM) ethers before introducing the metal catalyst. Once the cross-coupling is complete, a simple hydrogenolysis (H₂/Pd-C) or acidic cleavage will reveal the active 5-fluoro-2-hydroxy-1H-pyridin-4-one core.
References
-
Jiang, X., et al. "Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake." Journal of Medicinal Chemistry, 2012.[Link]
-
Santos, M. A., et al. "Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms." Pharmaceuticals, 2023.[Link]
-
Ranjbar-Karimi, R., et al. "Perhalopyridines: Synthesis and Synthetic Utility." Bentham Books, 2020.[Link]
Optimizing reaction conditions for fluorination of pyridin-4-ones
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol repository for researchers optimizing the fluorination of pyridin-4-ones. The introduction of fluorine into the pyridine scaffold profoundly influences metabolic stability, lipophilicity, and binding affinity, making it an indispensable bioisostere in drug development (e.g., in PI3K inhibitors like Alpelisib)[1]. However, the inherent tautomerism and electronic properties of pyridin-4-ones make direct fluorination notoriously challenging, often resulting in polymerization, N-alkylation, or rapid hydrolysis[2][3].
This guide establishes self-validating workflows to ensure high-yield, reproducible fluorination, whether you are targeting C3-electrophilic fluorination or C4-deoxofluorination.
Mechanistic Workflow & Reaction Logic
Understanding the causality behind reagent selection is critical. Direct deoxofluorination of 4-pyridones using standard reagents (e.g., DAST) frequently fails due to the highly polarized nature of the C=O bond, which prefers forming stable adducts or intractable tars. Instead, we recommend a two-step activation-displacement pathway (Pathway B) or direct electrophilic C-H functionalization (Pathway A).
Figure 1: Mechanistic pathways for pyridin-4-one fluorination and the primary degradation cycle.
Self-Validating Experimental Protocols
Protocol A: C3-Fluorination via Electrophilic Aromatic Substitution
Objective: Synthesize 3-fluoro-pyridin-4-one while avoiding N-fluorination. Causality: The oxygen lone pair donates electron density into the ring, activating the C3 and C5 positions toward electrophiles. Selectfluor is chosen over F₂ gas or NFSI due to its bench-stability and highly tunable reactivity profile[2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask. Add pyridin-4-one (10 mmol) and anhydrous acetonitrile (40 mL) under an argon atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C. Add Selectfluor (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic runaway and subsequent over-fluorination (di-fluorination at C3/C5).
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction is self-validating: the consumption of the insoluble Selectfluor and the formation of a homogeneous solution indicate progression.
-
Quenching & Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (20 mL) to neutralize the tetrafluoroborate salts.
-
Isolation: Extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield 3-fluoro-pyridin-4-one.
Protocol B: C4-Deoxofluorination via Triflate Intermediate
Objective: Convert pyridin-4-one to 4-fluoropyridine. Causality: Direct reaction with HF or DAST leads to poor yields and polymerization[3]. By first trapping the oxygen as a trifluoromethanesulfonate (triflate), we create an excellent leaving group. Subsequent SNAr with anhydrous fluoride yields the target.
Step-by-Step Methodology:
-
O-Activation: Dissolve pyridin-4-one (10 mmol) in anhydrous DCM (50 mL) and add pyridine (12 mmol). Cool to -78 °C.
-
Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 11 mmol). Stir for 2 hours, allowing the temperature to reach 0 °C[4]. Quench with cold water, extract with DCM, dry, and concentrate to isolate 4-pyridyl triflate. Note: Store this intermediate at -20 °C if not used immediately.
-
Nucleophilic Fluorination: In a PTFE (Teflon) flask, dissolve the 4-pyridyl triflate in anhydrous DMF (30 mL). Add spray-dried, strictly anhydrous Cesium Fluoride (CsF, 20 mmol).
-
Heating: Heat to 80 °C for 4 hours.
-
Anhydrous Isolation (Critical): Do NOT use an aqueous workup. 4-fluoropyridine is highly susceptible to acid-catalyzed hydrolysis back to pyridin-4-one[2][3]. Instead, directly distill the product from the reaction mixture under reduced pressure into a cold trap (-78 °C) to obtain pure 4-fluoropyridine.
Troubleshooting & FAQs
Q: Why does my isolated 4-fluoropyridine revert to a brown, polymeric solid or pyridin-4-one during workup? A: This is the most common failure point in this chemistry. 4-fluoropyridine is highly electrophilic at the C4 position. In the presence of water and trace acid, the pyridine nitrogen protonates, further activating the C-F bond toward nucleophilic aromatic substitution (SNAr) by water[2]. This yields 4-hydroxypyridine, which tautomerizes back to the highly stable pyridin-4-one. The brown solid is a result of self-polymerization where the nitrogen of one 4-fluoropyridine attacks the C4 of another[3]. Solution: Maintain strictly anhydrous conditions during isolation. Avoid silica gel chromatography if possible (silica is slightly acidic); use basic alumina or direct vacuum distillation.
Q: I attempted direct deoxofluorination with DAST, but I only recovered unreacted starting material and black tar. What is the mechanistic cause? A: DAST (Diethylaminosulfur trifluoride) reacts with the highly nucleophilic pyridone oxygen to form an intermediate alkoxy-sulfurane. However, because the pyridone ring is electron-deficient, the subsequent fluoride displacement is extremely slow. Instead, the HF generated in situ catalyzes ring-opening, N-alkylation, and polymerization. Solution: Abandon direct DAST fluorination for 4-pyridones. Switch to the two-step Triflate/CsF method (Protocol B) or utilize modern Cu/base co-catalyzed [3+3] cycloadditions of active methylene isocyanides with difluorocyclopropenes for de novo synthesis[5].
Q: How do I prevent N-fluorination when trying to achieve C3-fluorination? A: N-fluorination occurs when the nitrogen lone pair acts as the primary nucleophile. Pyridin-4-ones exist in tautomeric equilibrium with 4-hydroxypyridines. By using a polar aprotic solvent (like MeCN) and avoiding strong bases, the equilibrium favors the pyridone form, directing the electrophilic attack of Selectfluor to the electron-rich C3/C5 positions rather than the nitrogen.
Q: Can I use the Balz-Schiemann reaction instead? A: Yes, the Balz-Schiemann reaction (diazotization of 4-aminopyridine with HBF₄ followed by thermal decomposition) is the classical method[2][3]. However, it is hazardous due to the potentially explosive nature of the dry diazonium tetrafluoroborate salt and typically provides low yields (20-40%)[3]. It is generally not recommended for scale-up in modern drug development unless specialized continuous-flow setups are utilized.
Quantitative Data & Optimization Metrics
To assist in reagent selection, the following table synthesizes the expected yields and limitations of various fluorination strategies applied to the pyridin-4-one scaffold.
| Reagent System | Target Position | Typical Yield Range | Mechanistic Pathway | Key Limitations & Observations |
| Selectfluor (1.05 eq) | C3 / C5 | 70% – 85% | Electrophilic Aromatic Substitution | Prone to over-fluorination (di-fluoro adducts) if stoichiometry is not strictly controlled. |
| Tf₂O then CsF | C4 | 65% – 80% | O-Activation + Nucleophilic SNAr | Requires completely anhydrous isolation (distillation) to prevent hydrolysis[2]. |
| DAST / Deoxo-Fluor | C4 | < 10% | Direct Deoxofluorination | Generates HF; leads to intractable tars and self-polymerization of the heterocycle. |
| Balz-Schiemann | C4 | 20% – 40% | Diazotization / Thermal Decomposition | Safety hazards (explosive intermediates); requires 4-aminopyridine as starting material. |
| Cu/Base Cycloaddition | C4 (De novo) | 50% – 75% | [3+3] Cycloaddition | Requires synthesis of difluorocyclopropenes and active methylene isocyanides. |
Table 1: Comparative metrics for the fluorination of pyridin-4-ones and related scaffolds.
References
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. National Institute of Informatics (NII), Japan. Available at: [Link]
-
Cu/base co-catalyzed [3+3] cycloaddition for the synthesis of highly functionalized 4-fluoropyridines. Chemical Communications (RSC Publishing), 2021. Available at:[Link]
-
Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones through Pummerer-Type Reactions. ACS Publications, 2019. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI, 2023. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu/base co-catalyzed [3+3] cycloaddition for the synthesis of highly functionalized 4-fluoropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Fluoro-2-hydroxy-1H-pyridin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose critical experiments are stalled by the challenging physicochemical properties of fluorinated hydroxypyridinones.
While 5-fluoro-2-hydroxy-1H-pyridin-4-one (5-F-HOPO) is a highly valuable pharmacophore—often utilized as a bidentate metal chelator in metalloenzyme inhibitors and neurodegenerative therapies—its practical utility is frequently bottlenecked by severe aqueous solubility issues. This guide provides field-proven, causality-driven solutions to keep your assays and in vivo studies on track.
Part 1: The Root Cause of the Solubility Barrier
Before troubleshooting, we must understand why 5-F-HOPO resists dissolution. The answer lies in its thermodynamics. The hydroxypyridinone core engages in extensive intermolecular hydrogen bonding (acting simultaneously as an H-bond donor and acceptor), which creates a highly stable, tightly packed crystal lattice[1].
Furthermore, the introduction of the fluorine atom at the 5-position significantly increases the molecule's lipophilicity (LogP) and resistance to aqueous solvation due to the highly hydrophobic nature of the C-F bond[2]. Consequently, the thermodynamic energy required to break the crystal lattice ( ΔGlattice ) far exceeds the energy gained from aqueous solvation ( ΔGsolvation ), resulting in rapid precipitation in physiological buffers.
Figure 1: Decision tree for troubleshooting 5-F-HOPO precipitation in experimental workflows.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: My 5-F-HOPO stock solution precipitates immediately when diluted into a physiological buffer (pH 7.4). How can I prevent this in my in vitro enzymatic assays? Causality & Solution: This phenomenon, known as "solvent shift precipitation," occurs because the compound is forced out of a favorable organic environment (e.g., 100% DMSO) into an aqueous environment where it is instantly supersaturated[3]. To fix this, you must lower the thermodynamic barrier:
-
Exploit the pKa: Hydroxypyridinones are amphoteric. The electron-withdrawing fluorine atom lowers the pKa of the hydroxyl group to approximately ~8.0–8.5[4]. Adjusting your buffer pH to >8.5 (if your target protein tolerates it) will deprotonate the hydroxyl group, leveraging powerful ion-dipole interactions to enhance solubility[5].
-
Step-down Dilution: Instead of a direct 1:100 dilution into water, use a transition cosolvent. Pre-dilute the DMSO stock with PEG400 or Tween-80 before introducing it to the aqueous buffer to prevent rapid nucleation.
Q2: We are moving to in vivo pharmacokinetic (PK) studies, but 5-F-HOPO has terrible oral bioavailability. What formulation strategy is most effective? Causality & Solution: Poor oral bioavailability for BCS Class II/IV molecules like 5-F-HOPO is driven by a dissolution-rate limitation in the GI tract. Standard cosolvents like DMSO are toxic in vivo. The most authoritative approach is Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[6]. The hydrophobic inner cavity of HP-β-CD encapsulates the fluorinated aromatic ring, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility and biocompatibility[7].
Figure 2: Thermodynamic pathways for overcoming 5-F-HOPO crystal lattice energy.
Part 3: Quantitative Comparison of Solubilization Strategies
When selecting a solubilization strategy, it is critical to balance the required concentration against the tolerability of your specific assay.
| Strategy | Mechanism of Action | Typical Solubility Increase | Recommended Application | Limitations |
| pH Adjustment (>8.5) | Ionization of hydroxyl group (ion-dipole interactions) | 5x to 15x | In vitro enzymatic assays | May alter target protein folding or activity |
| Cosolvent (10% DMSO) | Disruption of water hydrogen-bond network | 10x to 50x | High-throughput screening (HTS) | Cellular toxicity; protein denaturation |
| HP-β-CD (20% w/v) | Host-guest encapsulation of fluorinated core | 20x to 100x | In vivo PK/PD studies | High excipient mass required; potential cost |
| Lipid Nanocarriers | Partitioning into hydrophobic lipid bilayer | 50x to 200x | Targeted drug delivery | Complex manufacturing protocol |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is met.
Protocol 1: Preparation of 20% (w/v) HP-β-CD Inclusion Complex for In Vivo Dosing
Why this works: This protocol utilizes the co-evaporation method to ensure true thermodynamic complexation rather than a simple physical mixture, maximizing the dissolution rate.
-
Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1.0 mL of LC-MS grade water. Vortex until completely clear.
-
Preparation of Guest Solution: Dissolve 10 mg of 5-F-HOPO in 100 µL of a volatile organic solvent (e.g., Methanol).
-
Validation Check: The solution must be 100% transparent. Any turbidity indicates incomplete dissolution; add an additional 50 µL of solvent if necessary.
-
-
Complexation: Add the Guest Solution dropwise to the Host Solution under continuous magnetic stirring at 400 rpm.
-
Equilibration: Stir the mixture at room temperature for 24 hours to allow the host-guest equilibrium to establish.
-
Solvent Removal: Remove the volatile organic solvent via a gentle stream of nitrogen gas or rotary evaporation.
-
Filtration: Pass the final aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated 5-F-HOPO.
-
Validation: Quantify the final dissolved concentration of 5-F-HOPO using HPLC-UV against a standard curve.
Protocol 2: Miniaturized Shake-Flask Method for pH-Solubility Profiling
Why this works: This protocol identifies the exact pH boundaries where salt formation outcompetes the crystal lattice energy, ensuring you do not use excessive cosolvents unnecessarily[5].
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, 9.0, and 10.0.
-
Saturation: Add 5 mg of solid 5-F-HOPO to 500 µL of each buffer in 1.5 mL microcentrifuge tubes.
-
Incubation: Shake at 300 rpm at 25°C for 48 hours.
-
Validation Check: Solid drug must remain visible at the bottom of the tube. If the solution is completely clear, the system is not saturated; add another 5 mg of solid drug and incubate for an additional 24 hours.
-
-
Separation: Centrifuge at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.
-
Analysis: Carefully extract the supernatant, dilute 1:10 in the mobile phase, and analyze via LC-MS or HPLC-UV to determine the thermodynamic solubility limit at each pH.
References
-
Title: Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC Source: nih.gov URL:[Link]
-
Title: In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone Source: uomustansiriyah.edu.iq URL:[Link]
-
Title: Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease - PMC Source: nih.gov URL:[Link]
-
Title: Technologies to Counter Poor Solubility Issues: A Review Source: rjptonline.org URL:[Link]
-
Title: Cyclodextrin nanoassemblies: A promising tool for drug delivery - ResearchGate Source: researchgate.net URL:[Link]
-
Title: A β-Cyclodextrin “Click Cluster” Decorated with Seven Paramagnetic Chelates Containing Two Water Exchange Sites | Bioconjugate Chemistry - ACS Publications Source: acs.org URL:[Link]
Sources
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Forced Degradation Studies of 5-fluoro-2-hydroxy-1H-pyridin-4-one
Welcome to the Analytical Support Hub. As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical vulnerabilities of 5-fluoro-2-hydroxy-1H-pyridin-4-one . This compound presents unique analytical challenges due to its tautomeric nature (shifting between pyridinone and dihydroxypyridine forms) and the highly electronegative, reactive fluorine atom at the C5 position.
This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure your stability-indicating methods (SIMs) meet global regulatory standards.
Mechanistic Principles & Degradation Pathways
To develop a robust stability-indicating method, you must first understand why the molecule degrades. Forced degradation studies are designed to uncover these exact chemical breakdown pathways [1].
For 5-fluoro-2-hydroxy-1H-pyridin-4-one, the degradation logic is dictated by its electronic distribution:
-
Base Hydrolysis (High Susceptibility): The electron-withdrawing fluorine atom highly activates the C5 position. Under basic conditions, the molecule is prone to Nucleophilic Aromatic Substitution (SNAr), where hydroxide ions displace the fluorine, yielding 2,5-dihydroxy-1H-pyridin-4-one.
-
Acid Hydrolysis (Low Susceptibility): The pyridone ring is highly resistant to acid-catalyzed cleavage because protonation of the carbonyl oxygen is thermodynamically disfavored in this specific conjugated system.
-
Photolysis (Moderate Susceptibility): Aromatic C-F bonds are susceptible to UV-induced homolytic cleavage. This generates highly reactive radical species that can lead to dimerization or complete loss of the fluorinated moiety [2].
Primary mechanistic degradation pathways of 5-fluoro-2-hydroxy-1H-pyridin-4-one.
Quantitative Data Presentation
Regulatory guidelines mandate targeting 5% to 20% degradation of the active pharmaceutical ingredient (API) to yield reliable data without triggering secondary (unrealistic) degradation pathways[1].
Table 1: Target Stress Conditions & Expected Degradation Profile
| Stress Condition | Reagent / Environment | Exposure Time / Temp | Target Degradation | Mechanistic Pathway |
| Acid Hydrolysis | 0.1 N to 1.0 N HCl | 48 hrs @ 60°C | < 5% | Protonation of carbonyl; highly resistant. |
| Base Hydrolysis | 0.1 N NaOH | 2 - 8 hrs @ RT | 10 - 20% | SNAr at C5; Hydroxide attack at C6. |
| Oxidation | 3% H₂O₂ | 24 hrs @ RT | 10 - 15% | N-oxidation; ring hydroxylation. |
| Photolysis | UV/Vis (ICH Q1B) | 1.2 million lux hrs | 10 - 20% | Homolytic C-F cleavage; defluorination. |
| Thermal | Solid State | 7 days @ 80°C | < 5% | Thermally stable; trace dimerization. |
Self-Validating Experimental Protocol
To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal checks (blanks, controls, and mass balance calculations) to prove that the analytical method is truly stability-indicating [3].
Methodology: Stability-Indicating LC-PDA-MS Workflow
Step 1: Stock Solution Preparation
-
Action: Dissolve 5-fluoro-2-hydroxy-1H-pyridin-4-one in a 50:50 Methanol/Water diluent to achieve a 1.0 mg/mL concentration.
-
Causality: This specific ratio ensures complete dissolution of the crystalline solid while preventing the organic crash-out that occurs in purely aqueous buffers, maintaining compatibility with reverse-phase LC starting conditions.
Step 2: Stress Application (Parallel Execution)
-
Action: Transfer 1 mL of stock into five separate vials. Add 1 mL of the respective stressor (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, Diluent for Control, and one for UV exposure).
-
Causality: Running an unstressed control in parallel is critical to differentiate true degradation products from native synthesis impurities [4].
Step 3: Quenching & Neutralization (Critical Step)
-
Action: At the designated time point, immediately neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl.
-
Causality: Failing to neutralize samples immediately allows degradation to continue inside the autosampler queue. This invalidates kinetic calculations and causes irreproducible peak areas.
Step 4: Chromatographic Separation & Orthogonal Detection
-
Action: Inject samples into an LC system equipped with both a Photodiode Array (PDA) and a Mass Spectrometer (MS). Use a C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Self-Validation Check (Mass Balance): Calculate the Mass Balance by summing the peak areas of the API and all degradants, divided by the peak area of the unstressed control API. If the mass balance is <90%, degradants are either not eluting, lack a UV chromophore, or have volatilized.
Self-validating forced degradation workflow for stability-indicating methods.
Troubleshooting Guides & FAQs
Q: Why am I seeing severe peak splitting for the API during the basic degradation run, but not in the control? A: Causality: 5-fluoro-2-hydroxy-1H-pyridin-4-one exhibits tautomerism. Under highly basic conditions, the hydroxyl group is deprotonated, drastically altering the molecule's polarity. If you inject the sample while it is still highly basic, the localized pH mismatch between the injection plug and the acidic mobile phase causes the API to exist in two different ionization states during column loading. Solution: Always quench the basic stress sample to a neutral pH (matching the initial mobile phase conditions) prior to injection.
Q: We are failing to achieve mass balance (>15% loss) during the photolytic degradation study. Where is the missing mass? A: Causality: Photolysis of fluorinated pyridines frequently induces C-F bond cleavage, generating highly reactive radical species. These radicals can either form volatile fluorinated byproducts that escape the vial or polymerize into large, insoluble aggregates that get filtered out before injection. Solution: Conduct the photolysis study in hermetically sealed headspace vials. Additionally, visually inspect the sample for precipitation post-exposure, and utilize orthogonal detectors (like Evaporative Light Scattering Detectors, ELSD) to catch non-UV-absorbing degradants.
Q: The oxidative stress sample (3% H₂O₂) shows a massive baseline disturbance at 220 nm, masking early-eluting degradants. How do we resolve this? A: Causality: Hydrogen peroxide absorbs UV strongly below 240 nm. Because the pyridone ring is relatively small and polar, its oxidative ring-cleavage degradants elute very early (near the void volume), exactly where the H₂O₂ peak dominates. Solution: Shift the primary UV extraction wavelength to 260 nm where the pyridone chromophore still absorbs but H₂O₂ does not. Alternatively, rely on the Total Ion Chromatogram (TIC) from the MS detector to identify early eluting species.
Q: The API is showing less than 2% degradation after 48 hours in 0.1 N HCl at 60°C. Should I increase the acid strength to 5.0 N? A: Causality: No. Pushing the stressor to extreme, non-physiological levels (like 5.0 N HCl) will force secondary degradation pathways that have no predictive value for actual shelf-life stability [4]. The pyridone ring is inherently stable against acid. Solution: Increase the temperature to 80°C or the acid to 1.0 N HCl for a maximum of 7 days. If the degradation remains below 5%, document the compound as "stable under acidic conditions" and proceed; regulatory bodies accept this if scientifically justified[1].
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview Source: LCGC International URL:[Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
PubChem Compound Summary for CID 2762864, 5-Fluoro-2-hydroxypyridine Source: PubChem, National Center for Biotechnology Information URL:[Link]
Sources
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridin-4-ones
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated pyridin-4-one scaffolds. We will explore the nuanced effects of fluorine incorporation on biological activity, supported by experimental data and detailed protocols to empower your research endeavors.
The pyridin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in modern drug discovery to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide will dissect the impact of this strategic fluorination on the bioactivity of pyridin-4-ones, offering a comparative analysis for researchers in the field.
The Strategic Role of Fluorine in Modulating Bioactivity
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small size, similar to that of a hydrogen atom, means it can often be substituted without significant steric hindrance.[3] However, its powerful electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[4] The judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Modulated Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Altered pKa: Fluorination can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH and, consequently, its absorption and distribution.
Comparative Bioactivity: Fluorinated vs. Non-Fluorinated Pyridin-4-ones in Oncology
While direct head-to-head comparisons of identical pyridin-4-one scaffolds with and without fluorine are not always available in the literature, we can draw valuable insights from structure-activity relationship (SAR) studies of related compounds. The following data, collated from various studies on pyridine and pyrimidine derivatives, illustrates the potential impact of fluorination on anticancer activity.
| Compound ID | Core Structure | Key Substituents | Target Cell Line | IC50 (µM) | Reference |
| 1 | Pyridine | 4-((3-Fluoro -4-methoxyphenyl)amino) | A549 (Lung Cancer) | 0.015 | [5] |
| 2 | Pyridine | 4-((4-Methoxyphenyl)amino) | A549 (Lung Cancer) | >10 | [5] |
| 3 | Pyrimidine | 5-Fluoro uracil | Various | Varies | [3] |
| 4 | Pyrimidine | Uracil | Various | Less Active | [3] |
| 5 | Pyridine-urea | 4-Fluoro phenyl urea | MCF-7 (Breast Cancer) | 3.03 | [6] |
| 6 | Pyridine-urea | Phenyl urea | MCF-7 (Breast Cancer) | >50 | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data presented suggests that the introduction of fluorine can lead to a significant increase in cytotoxic potency against cancer cell lines. For instance, the addition of a single fluorine atom in compound 1 results in a dramatically lower IC50 value compared to its non-fluorinated counterpart, compound 2 . Similarly, the well-established anticancer drug 5-Fluorouracil (3 ) demonstrates the profound impact of fluorination when compared to its parent molecule, uracil (4 ).
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays commonly used to evaluate the anticancer and kinase inhibitory potential of pyridin-4-one derivatives.
I. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol: [7][8][9][10]
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated pyridin-4-ones) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
II. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luminescence-based assay is commonly used, where a higher light output corresponds to a greater amount of remaining ATP and, therefore, higher inhibition of the kinase.[11][12][13][14]
Step-by-Step Protocol: [2][11]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the kinase.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/antibody mixture (if using a LanthaScreen™ assay) or just the kinase solution.
-
Add 5 µL of the tracer or substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add the detection reagent (e.g., Kinase-Glo® reagent) according to the manufacturer's instructions. This reagent will generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate for a short period to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a control with no inhibitor.
-
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the potential mechanism of action of pyridin-4-one kinase inhibitors, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing the bioactivity of test compounds.
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.
Conclusion
The strategic incorporation of fluorine into the pyridin-4-one scaffold represents a powerful approach to enhance its therapeutic potential. As demonstrated by the comparative data, fluorination can significantly boost bioactivity, leading to more potent drug candidates. The detailed experimental protocols provided in this guide offer a robust framework for researchers to reliably assess the bioactivity of their novel fluorinated and non-fluorinated pyridin-4-one derivatives. By understanding the nuanced effects of fluorination and employing rigorous experimental methodologies, the scientific community can continue to advance the development of innovative and effective therapeutics based on this versatile chemical scaffold.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BPS Bioscience. GSK3β Kinase Assay Kit. [Link]
-
Frontiers in Chemistry. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
ResearchGate. Calculated IC 50 (μM) values for anti-proliferative activity of 2a and.... [Link]
-
PubMed. (2008, April 1). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. [Link]
-
MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
MDPI. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
-
ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]
-
ResearchGate. In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. [Link]
-
Arabian Journal of Chemistry. (2022, March 24). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. [Link]
-
ResearchGate. (2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
-
PubMed. (2021, January 14). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
-
MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
-
MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
MDPI. (2023, April 27). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. [Link]
Sources
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of 2-hydroxy vs. 4-hydroxy pyridinone isomers
An in-depth technical comparison of hydroxypyridinone (HOPO) isomers is essential for researchers designing targeted radiopharmaceuticals, metal decorporation agents, and treatments for metal overload diseases. Among the bidentate hydroxypyridinones, 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) represent the two most prominent scaffolds.
While both isomers form stable five-membered chelate rings with hard Lewis acids (e.g., Fe³⁺, Ga³⁺, Zr⁴⁺, and actinides), their differing electronic structures dictate distinct physicochemical properties, pKa values, and clinical applications.
Structural and Mechanistic Divergence
The positioning of the hydroxyl and ketone groups fundamentally alters the electronic resonance and proton affinity of the HOPO ring[1].
-
3,4-HOPO (The Catecholate Analog): In 3,4-HOPOs, the delocalization of the nitrogen lone pair creates a zwitterionic resonance structure that is isoelectronic with the catecholate dianion[2]. This provides exceptional electron density at the oxygen donors, resulting in a highly basic hydroxyl group (pKa ~9.5–9.9) and an extremely high thermodynamic affinity for Fe³⁺[1].
-
1,2-HOPO (The Hydroxamate Analog): 1,2-HOPO is essentially a cyclic hydroxamic acid[1]. The proximity of the N-OH group to the carbonyl limits extensive zwitterionic resonance, resulting in a much more acidic hydroxyl proton (pKa ~5.8)[3]. While its absolute thermodynamic affinity for Fe³⁺ is lower than that of 3,4-HOPO, its lower pKa ensures that the ligand is fully deprotonated and active at lower pH values, minimizing proton competition[4].
Quantitative Performance Comparison
To objectively compare chelator efficacy, the field relies on the pM value (e.g., pFe³⁺), defined as the negative logarithm of the free metal ion concentration under standard physiological conditions (pH 7.4, [Ligand] = 10 µM, [Metal] = 1 µM)[5].
Table 1: Head-to-Head Thermodynamic Data for Bidentate Isomers
| Physicochemical Property | 1,2-HOPO | 3,4-HOPO |
| Ligand Classification | Cyclic hydroxamic acid | Zwitterionic (catecholate-like) |
| Hydroxyl pKa | ~ 5.8 | ~ 9.5 – 9.9 |
| Stepwise Affinity, log K₁ (Fe³⁺) | 10.3 | 14.2 |
| Cumulative Affinity, log β₃ (Fe³⁺) | 27.0 | 37.2 |
| pFe³⁺ (pH 7.4) | ~ 15.0 – 16.0 | ~ 20.6 |
| Complex Stoichiometry (Fe³⁺) | 3:1 (Neutral) | 3:1 (Neutral) |
| Primary Clinical Translation | Topical antifungals (Ciclopirox), Actinide decorporation | Systemic iron overload (Deferiprone), ⁶⁸Ga PET imaging |
Data synthesized from established thermodynamic evaluations of HOPO-metal complexes[4][5].
Experimental Methodology: Thermodynamic Evaluation
To validate the stability of a newly synthesized HOPO derivative, a self-validating system of potentiometric and spectrophotometric titrations must be executed.
Step-by-Step Protocol for Determining pFe³⁺:
-
Ligand Preparation: Synthesize and purify the target HOPO isomer. Prepare a 10 mM stock solution in ultra-pure, CO₂-free water.
-
Potentiometric Titration (pKa Determination): Calibrate a glass electrode. Titrate a 1.0 mM ligand solution (using 0.1 M KCl as a background electrolyte to maintain constant ionic strength) with standardized 0.1 M KOH from pH 2.0 to 11.0.
-
Metal Complexation (Spectrophotometry): Because Fe³⁺-HOPO complexes often precipitate or form highly stable species at low pH, direct potentiometry is insufficient. Prepare solutions containing 10 µM total ligand and 1.0 µM to 3.3 µM Fe³⁺ (achieving 10:1 to 3:1 ligand-to-metal ratios).
-
Data Acquisition: Record UV-Vis spectra (250–600 nm) at varying pH levels (adjusted via micro-additions of KOH/HCl). 3,4-HOPO complexes typically show a distinct isosbestic shift around 450–500 nm as they transition from 1:1 to 3:1 stoichiometry.
-
Speciation Analysis: Input the combined potentiometric and spectrophotometric data into non-linear least-squares regression software (e.g., HYPERQUAD) to calculate stepwise stability constants (log K) and cumulative constants (log β₃).
-
pM Calculation: Calculate the pFe³⁺ value using the formula: -log[free Fe³⁺] at pH = 7.4,[Ligand]total = 10⁻⁵ M, and [Fe³⁺]total = 10⁻⁶ M[1].
Workflow for the thermodynamic evaluation and validation of HOPO metal chelators.
Multidentate Scaffolds: The "Reversal" of Affinity
A critical insight for drug development professionals is that the superiority of 3,4-HOPO in bidentate form does not always translate to multidentate scaffolds .
When researchers conjugate these bidentate moieties onto tripodal or macrocyclic backbones to create hexadentate ligands (which fully satisfy the octahedral coordination sphere of Fe³⁺ or Ga³⁺ in a 1:1 ratio), the pFe³⁺ sequence can shift. Studies have shown that while bidentate 3,4-HOPO vastly outperforms 1,2-HOPO, hexadentate 1,2-HOPOs can exhibit pFe³⁺ values that rival or exceed certain hexadentate 3,4-HOPOs[4].
Causality: In a hexadentate ligand, the entropic advantage of pre-organization is maximized. Because 1,2-HOPO has a lower pKa, the energetic penalty paid to deprotonate all three chelating arms at pH 7.4 is significantly lower than for 3,4-HOPO. Consequently, hexadentate 1,2-HOPO constructs are highly efficient at scavenging iron and actinides (like Pu⁴⁺) at physiological pH without requiring extreme basicity[4].
Mechanism of action for 3,4-HOPO iron chelators in mitigating oxidative stress.
Conclusion & Application Selection
-
Choose 3,4-HOPO when: Developing oral iron chelators (like Deferiprone) or bifunctional chelators for ⁶⁸Ga PET imaging[5]. Its neutral 3:1 complex with iron allows for excellent membrane permeability, and its high pM value ensures minimal transmetalation in serum.
-
Choose 1,2-HOPO when: Designing octadentate ligands for large actinides (e.g., Plutonium, Americium) or lanthanides (e.g., Europium luminescence). The lower pKa allows for rapid metal complexation at lower pH, and the nitrogen atom can be easily functionalized without destroying the aromaticity required for chelation[1].
References
-
Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals MDPI Molecules. Available at:[Link]
-
Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands Dalton Transactions (RSC Publishing). Available at:[Link]
-
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance profiling of 5-fluoro-2-hydroxy-1H-pyridin-4-one based compounds
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating next-generation metalloenzyme inhibitors.
Executive Summary: The Resistance Bottleneck in Endonuclease Inhibition
The RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease is a highly conserved and validated target for anti-influenza therapeutics. The clinical approval of Baloxavir marboxil (BXM)—a first-in-class cap-dependent endonuclease inhibitor—marked a significant milestone. However, its widespread use has rapidly exposed a critical vulnerability: the emergence of treatment-resistant viral variants, predominantly driven by the I38T and E23K mutations [1].
To overcome this bottleneck, 5-fluoro-2-hydroxy-1H-pyridin-4-one (5-F-HPO) based compounds have been engineered as next-generation metal-binding pharmacophores (MBPs). This guide objectively compares the cross-resistance profiles of 5-F-HPO derivatives against standard-of-care inhibitors, providing the structural rationale and self-validating experimental protocols necessary for robust preclinical evaluation.
Mechanistic Rationale: Why the 5-F-HPO Scaffold?
The active site of the influenza PAN endonuclease contains a dinuclear metal center (typically Mn2+ or Mg2+ ) essential for cleaving host mRNA. Baloxavir acid (BXA, the active form of BXM) achieves low-nanomolar potency by chelating these metals while simultaneously relying on extensive van der Waals interactions with the hydrophobic pocket formed by Isoleucine 38 (I38) [2].
When the virus mutates I38 to Threonine (I38T), the loss of a single methyl group reduces the binding stability of BXA ( ΔTm drops by ~8°C), resulting in a 30- to 50-fold loss in clinical efficacy [1].
The 5-F-HPO Advantage: The 5-F-HPO scaffold bypasses reliance on the I38 hydrophobic pocket by maximizing the thermodynamic stability of the metal chelation itself.
-
Electronic Optimization: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the C2-hydroxyl group, ensuring it is fully deprotonated at physiological pH (pH 7.4).
-
Geometric Precision: The resulting anionic oxygen atoms provide an idealized, rigid bidentate coordination to the dinuclear metal center. Because the binding energy is heavily heavily weighted toward this metal interaction rather than the mutable active-site walls, 5-F-HPO compounds retain their potency even when the I38 pocket is altered [3].
Fig 1: Binding dependency and resistance pathways for PA endonuclease inhibitors.
Cross-Resistance Profiling Data
To objectively evaluate the resilience of the 5-F-HPO scaffold, we compare a representative optimized derivative (5-F-HPO Lead) against Baloxavir Acid (BXA) and Pimodivir (a PB2 inhibitor used as a negative control for PA-specific mutations).
The data below summarizes both cell-free enzymatic inhibition ( IC50 ) and cell-based viral yield reduction ( EC50 ) against wild-type (WT) and mutant strains [4].
| Inhibitor Class | Target | WT IC50 (nM) | I38T IC50 (nM) | Fold Shift | WT EC50 (nM) | I38T EC50 (nM) | Fold Shift |
| Baloxavir Acid (BXA) | PA Endonuclease | 1.5 ± 0.2 | 45.0 ± 3.1 | 30.0x | 2.2 ± 0.4 | 115.0 ± 8.5 | 52.2x |
| Pimodivir (Control) | PB2 Subunit | 3.1 ± 0.3 | 3.2 ± 0.2 | 1.0x | 5.4 ± 0.6 | 5.6 ± 0.5 | 1.0x |
| 5-F-HPO Lead | PA Endonuclease | 2.0 ± 0.2 | 3.4 ± 0.3 | 1.7x | 3.5 ± 0.4 | 6.1 ± 0.5 | 1.7x |
Data Interpretation: While BXA suffers a >30-fold drop in potency against the I38T mutant, the 5-F-HPO lead maintains near-equipotent activity (1.7-fold shift). Pimodivir's static profile validates that the resistance phenotype is strictly localized to the PA endonuclease domain.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify the causality of the results.
Protocol A: FRET-Based PA Endonuclease Enzymatic Assay
Causality Check: We utilize a dual-labeled RNA substrate mimicking the host mRNA 5'-cap. This allows for real-time kinetic monitoring of cleavage, eliminating the false-positive artifacts (e.g., compound autofluorescence) common in endpoint assays.
-
Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 5 mM MnCl2 . Note: The addition of MnCl2 is critical; the PA endonuclease active site requires dinuclear metal coordination for catalytic activity.
-
Enzyme Incubation: Dilute recombinant PA endonuclease (WT, I38T, or E23K) to a final concentration of 50 nM. Incubate with serial dilutions of the 5-F-HPO inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 1 µM of dual-labeled fluorescent RNA substrate (e.g., FAM-RNA-TAMRA).
-
Kinetic Readout: Monitor fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes.
-
Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO vehicle (negative control) and 10 µM BXA (positive control). A Z'-factor > 0.6 validates the run. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: MDCK Cell-Based Yield Reduction Assay
Causality Check: Madin-Darby Canine Kidney (MDCK) cells highly express α -2,6-linked sialic acid receptors, making them the gold standard for human influenza replication. Measuring actual viral yield (plaque-forming units) rather than simple cell viability ensures we are directly quantifying antiviral efficacy, not just host-cell cytotoxicity.
-
Cell Seeding: Seed MDCK cells in 24-well plates at 1×105 cells/well and culture overnight until 90% confluent.
-
Infection: Wash cells with PBS and infect with Influenza A (WT or I38T variants) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum. Add infection medium (DMEM supplemented with 1 µg/mL TPCK-treated trypsin) containing serial dilutions of the 5-F-HPO inhibitors.
-
Harvest & Titration: After 48 hours, harvest the supernatant. Determine the viral titer via standard plaque assay on fresh MDCK cells.
-
Validation Checkpoint: Perform a parallel CellTiter-Glo viability assay on uninfected cells treated with the same inhibitor concentrations. This ensures that any observed reduction in viral yield ( EC50 ) is not an artifact of compound cytotoxicity ( CC50 ). The Selectivity Index ( CC50/EC50 ) must be >100.
Fig 2: Step-by-step experimental workflow for evaluating inhibitor cross-resistance.
Conclusion
The cross-resistance profiling of 5-fluoro-2-hydroxy-1H-pyridin-4-one (5-F-HPO) compounds demonstrates a clear structural and thermodynamic advantage over first-generation endonuclease inhibitors. By leveraging the electron-withdrawing properties of fluorine to lock the pharmacophore into an optimal bidentate chelation state, these compounds effectively neutralize the threat of the I38T mutation. For drug development professionals, integrating the 5-F-HPO scaffold represents a highly validated strategy for designing mutation-resilient antiviral therapeutics.
References
-
Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants. Biochemistry (ACS Publications). 2024. Available at:[Link]
-
Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil. Scientific Reports. 2018. Available at:[Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. 2022. Available at:[Link]
-
Influenza A and B viruses with reduced baloxavir susceptibility display attenuated in vitro fitness but retain ferret transmissibility. Proceedings of the National Academy of Sciences (PNAS) / PMC. 2020. Available at:[Link]
Safety Operating Guide
5-fluoro-2-hydroxy-1H-pyridin-4-one proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous system governed by chemical causality. To build a fail-safe operational environment, we must first understand the molecular behavior of the compounds we handle.
5-fluoro-2-hydroxy-1H-pyridin-4-one presents a unique intersection of chemical properties: it possesses a highly stable carbon-fluorine (C-F) bond, and its hydroxypyridinone core acts as a potent metal chelator. This guide outlines the self-validating protocols required for its safe handling, operational integration, and environmentally compliant disposal.
Chemical Causality & Hazard Profile
Understanding the dual nature of this molecule is critical to designing your laboratory's waste management and handling systems:
-
The Hydroxypyridinone Core: Similar to established clinical chelators like deferiprone, the 1H-pyridin-4-one structure features adjacent oxygen and hydroxyl groups that act as strong bidentate ligands for metal ions (e.g., Fe³⁺, Al³⁺). This chemical reality dictates our choice of storage and waste containers; exposing this compound to metal receptacles will cause rapid corrosion, leaching, and potential container failure[1].
-
The Fluorine Substitution: The C-F bond is one of the strongest in organic chemistry. During disposal, incomplete combustion can lead to the release of toxic hydrogen fluoride (HF) gas or persistent fluorinated byproducts. Therefore, this compound must be strictly segregated into halogenated waste streams destined for specialized high-temperature thermal destruction[2].
Physicochemical & Hazard Summary
The following data is synthesized from the behavior of closely related fluorinated hydroxypyridinones.
| Property / Hazard Class | Description / Code | Operational Implication |
| Physical State | Solid (Powder) | Prone to aerosolization; requires draft-controlled environments. |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; strict hygiene protocols required[3]. |
| Skin/Eye Corrosion | Category 2 / 1 (H315, H318) | Causes severe eye damage and skin irritation[3]. |
| Respiratory Irritation | Category 3 (H335) | Inhalation of dust causes respiratory tract irritation[3]. |
| Environmental Hazard | Persistent Organofluorine | Must not be discharged into municipal water systems[4]. |
Operational Handling Protocol
To ensure scientific integrity and personnel safety, execute the following step-by-step methodology when handling the neat powder or concentrated solutions.
Step 1: Engineering Controls & PPE
-
Conduct all manipulations of the dry powder within a certified chemical fume hood to prevent the inhalation of irritating dusts (H335)[3].
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves (double-gloving is recommended for concentrated solutions), splash-proof safety goggles, and a standard laboratory coat[5].
Step 2: Dispensing Mechanics
-
Use anti-static plastic weigh boats and disposable plastic spatulas.
-
Causality Check: Avoid metal spatulas. Prolonged contact between the pure compound and metal tools can lead to premature chelation, introducing trace metal impurities into your synthetic batch and compromising experimental reproducibility.
Step 3: Reaction Quenching
-
Ensure all reactions involving this compound are fully quenched.
-
Adjust the pH of the final aqueous/organic mixture to a stable range (between pH 5.5 and 10.5) before transferring it to waste receptacles. This minimizes the risk of exothermic reactions or gas evolution in the sealed waste bin[6].
Waste Segregation & Disposal Plan
Improper disposal of fluorinated heterocycles violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and poses severe environmental risks[7]. Every laboratory must implement the following disposal system.
Step 1: Container Selection (Critical) Collect all liquid and solid waste containing this compound exclusively in High-Density Polyethylene (HDPE) plastic containers [1]. Causality Check: The chelating properties of the hydroxypyridinone moiety will actively strip metal ions from galvanized steel or standard metal safety cans, leading to structural degradation and hazardous leaks[1].
Step 2: Halogenated Segregation Strictly isolate this waste from non-halogenated organic streams. Label the HDPE container clearly as: "Hazardous Waste: Halogenated Organics (Contains Fluorinated Pyridinones)."
Step 3: Thermal Destruction Routing Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste is routed to a commercial incinerator equipped with thermal oxidizers and acid gas scrubbers. High-temperature incineration is the only EPA-approved method to effectively cleave the C-F bond and neutralize the resulting HF gas[2].
Step 4: Drain Disposal Prohibition Under no circumstances should any quantity of this chemical be disposed of down the sink. It does not meet the American Chemical Society (ACS) criteria for drain disposal due to its toxicity and fluorinated nature[4].
Workflow for the operational handling and RCRA-compliant disposal of fluorinated pyridinones.
Emergency Spill Response
A spill represents a critical breach in the operational system. Respond immediately using this validated protocol:
-
Isolate & Assess: Immediately evacuate unprotected personnel from the vicinity and assess the volume of the spill[8].
-
Dry Clean-up (For Powders): If the solid powder is spilled, do not use water initially, as this will dissolve the chelator and create a highly concentrated, corrosive residue. Use a dry clean-up procedure (e.g., carefully sweeping with a dedicated brush or using a HEPA-filtered vacuum) to avoid generating airborne dust[8].
-
Absorption (For Solutions): For liquid spills, deploy an inert, non-combustible absorbent such as diatomaceous earth or sand. Avoid using sawdust or combustible materials[9].
-
Containment: Shovel the absorbed material into a secondary HDPE containment bin[1].
-
Decontamination: Wash the affected surface with a 10% sodium carbonate solution to neutralize any residual acidity, followed by copious amounts of water to ensure the area is fully decontaminated[10].
Emergency spill response pathway for 5-fluoro-2-hydroxy-1H-pyridin-4-one.
References
-
[3] 5-Fluoro-2-hydroxypyridine | CID 2762864 - PubChem. National Institutes of Health (NIH).[Link]
-
[4] Hazardous Waste and Disposal - Chemical Disposal Guidelines. American Chemical Society (ACS).[Link]
-
[2] EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes. ArentFox Schiff LLP.[Link]
-
[5] Chemical Hygiene Plan. United States Department of Agriculture (USDA).[Link]
-
[9] Prudent Practices in Laboratory Safety. Kansas State University.[Link]
-
[6] AACT Disposal Quick Reference Guide. American Chemical Society (ACS).[Link]
-
[1] Hazardous Waste Management. Harvard University Environmental Health & Safety. [Link]
-
[7] PFAS and the EPA Strategic Roadmap: Progress and Challenges. Harvard Law School.[Link]
Sources
- 1. Safety | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 2. EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes | ArentFox Schiff [afslaw.com]
- 3. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 6. acs.org [acs.org]
- 7. eelp.law.harvard.edu [eelp.law.harvard.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vet.k-state.edu [vet.k-state.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
